1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGHNZQGWPVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610519 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-94-3 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 861841-94-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a specialty chemical compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique molecular architecture, featuring a substituted nitrophenyl ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the production of the long-acting β2-adrenergic agonist, Olodaterol.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that some of these properties are predicted based on computational models.
| Property | Value |
| CAS Number | 861841-94-3 |
| Molecular Formula | C₁₅H₁₃NO₅[1] |
| Molecular Weight | 287.27 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | Red-Orange Solid[3] |
| Boiling Point (Predicted) | 400.3 ± 40.0 °C[3] |
| Density (Predicted) | 1.330 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 7.50 ± 0.38[3] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate[3] |
| Storage | 2-8°C, sealed in a dry environment[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common route involves the nitration of a benzyloxyacetophenone precursor.
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is provided in Chinese patent CN107188865A. The key steps are outlined below.
Experimental Protocol:
-
Dissolution: In a 2L three-necked flask, dissolve 210 g (0.868 mol) of 2-hydroxy-5-benzyloxy acetophenone in 900 mL of glacial acetic acid.
-
Cooling: Cool the reaction mixture to a temperature between 10-20°C.
-
Nitration: Slowly add 64.3 mL (0.90 mol) of 63% concentrated nitric acid dropwise to the cooled solution. The addition should be completed within 20 minutes to control the exothermic reaction.
-
Reaction: Continue to stir the reaction mixture at 10-20°C for 1 hour.
-
Work-up: Upon completion of the reaction, a solid will precipitate. Filter the reaction mixture and wash the solid with water until the filtrate is neutral.
-
Drying: Dry the collected solid to obtain the final product.
This process reportedly yields the product with a purity of up to 89.9%.
Role as an Intermediate in Olodaterol Synthesis
This compound is a key intermediate in the synthesis of Olodaterol, a potent and long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The synthesis of Olodaterol from this intermediate involves several subsequent steps, which are outlined in various patents. A general overview of this synthetic pathway is provided below.
Logical Flow of Olodaterol Synthesis:
Biological Activity and Mechanism of Action
Intrinsic Biological Activity
There is limited publicly available information on the specific biological activities of this compound itself. Its primary significance in the pharmaceutical industry is as a well-characterized intermediate. However, the presence of a nitro group and a phenolic hydroxyl group suggests potential for various biological interactions. For instance, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, and phenolic structures are common in biologically active molecules.
Relevance to the Mechanism of Action of Olodaterol
The ultimate therapeutic relevance of this compound lies in its conversion to Olodaterol. Olodaterol is a highly potent and selective agonist of the β2-adrenergic receptor. The signaling pathway initiated by the activation of this G-protein coupled receptor is well-established.
Signaling Pathway of Olodaterol:
Activation of the β2-adrenergic receptor by Olodaterol leads to the activation of Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the important respiratory therapeutic, Olodaterol. While its own biological activity is not extensively documented, its synthesis and chemical properties are well-defined. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview of this important chemical entity. Further research into the potential intrinsic biological activities of this compound and its analogues could be a subject of future investigations.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical protocols for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS No: 861841-94-3). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenoceptor agonist, Olodaterol.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating essential data and methodologies.
Physicochemical Properties
This compound is a solid, red-orange crystalline compound.[4] Its molecular structure incorporates a benzyloxy group, a hydroxyl group, and a nitro group on a phenyl ring, with an acetyl substituent. This unique arrangement of functional groups makes it a versatile precursor in the synthesis of more complex molecules.[1]
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO₅ | [4] |
| Molecular Weight | 287.27 g/mol | [1][4] |
| CAS Number | 861841-94-3 | [1][4] |
| Appearance | Red-Orange Solid | [4] |
| Melting Point | 93.1 °C | [5] |
| Boiling Point | 400.3 ± 40.0 °C (Predicted) | [4] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.50 ± 0.38 (Predicted) | [4] |
| LogP | 3.60520 | [4] |
| Solubility | Low in water; Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate. | [4][5] |
Synthesis Protocols
Several synthetic routes for this compound have been reported. The choice of method may depend on factors such as desired yield, purity, scalability, and available equipment.
Nitrosonium-Initiated Sequential Functionalization
This method offers high regioselectivity, which is critical for pharmaceutical applications.[5]
Experimental Protocol:
-
Precursor Synthesis: The synthesis begins with the Friedel-Crafts acylation of 3-benzyloxyphenol with acetyl chloride to produce the benzyloxyacetophenone precursor.
-
Purification of Precursor: The resulting precursor is purified via recrystallization from a mixture of ethyl acetate and hexane.
-
Regioselective Nitration: The purified precursor is treated with sodium nitrate in trifluoroacetic acid (NaNO₃/TFA) at a controlled temperature of 0–5°C. This in situ generation of nitrosonium ions (NO⁺) facilitates electrophilic aromatic substitution, primarily at the desired position.
-
Reductive Workup: The reaction mixture undergoes a reductive workup using iron powder in acetic acid to yield the final product.
-
Final Purification: The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane (3:7) eluent system, followed by recrystallization from a methanol/water (4:1) mixture to yield needle-like crystals with high purity.[1]
Zinc Oxide-Mediated Synthesis
This method provides moderate yields and is a viable option for laboratory-scale synthesis.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with a benzyloxy p-nitroanisole precursor and zinc oxide (1.5–2.0 equivalents) in a low-polarity solvent such as chloroform or dichloromethane.
-
Reaction Conditions: The reaction mixture is heated to 50–80°C and stirred for 6–8 hours. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the benzyloxy group.
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel.
Microwave-Assisted One-Pot Synthesis
This modern approach significantly reduces reaction times and can improve yields.
Experimental Protocol:
-
Reaction Mixture: A microwave reactor vessel is charged with 3-hydroxy-5-benzyloxyacetophenone (1.0 equivalent), nitric acid (1.2 equivalents), and sulfolane as the solvent.
-
Microwave Irradiation: The mixture is irradiated at 150°C for 15 minutes under a pressure of 300 psi.
-
Quenching and Extraction: The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
Analytical Protocols
Thin-Layer Chromatography (TLC)
TLC is a standard method for monitoring the progress of the synthesis and for preliminary purity assessment.
-
Stationary Phase: Silica gel plates (GF254)
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a suitable eluent system.
-
Visualization: The spots can be visualized under UV light at 254 nm.
Column Chromatography
For purification of the crude product, column chromatography is effective.
-
Stationary Phase: Silica gel (100-200 or 230-400 mesh)
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) can be used to separate the product from impurities.[1]
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely between 254 nm and 350 nm due to the nitro and carbonyl chromophores.
-
Injection Volume: 10-20 µL.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption bands. Expected peaks include C=O stretching around 1700 cm⁻¹ and asymmetric NO₂ stretching around 1520 cm⁻¹.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is approximately 288.0874.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity confirmation. While a specific spectrum for this compound is not provided in the search results, analogous compounds suggest that the aromatic and benzylic protons will have characteristic chemical shifts.
Role in Olodaterol Synthesis
This compound is a crucial intermediate in the multi-step synthesis of Olodaterol, a treatment for chronic obstructive pulmonary disease (COPD).[1][2][3][5] The following diagram illustrates the initial steps of a potential synthetic pathway leading from this intermediate.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Safety Information
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical methods outlined in this guide provide a solid foundation for its preparation and characterization in a research and development setting. Its role in the synthesis of Olodaterol underscores its importance in medicinal chemistry and drug discovery.
References
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Olodaterol, a long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in drug discovery by outlining the β2-adrenergic signaling pathway, a critical target in respiratory medicine.
Molecular Structure and Chemical Identity
This compound is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of an ethanone group attached to a phenyl ring which is further substituted with a benzyloxy, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively.
The molecular formula of the compound is C₁₅H₁₃NO₅.[1] Its structure is confirmed by various spectroscopic techniques. The canonical SMILES representation of the molecule is CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 861841-94-3 | [1] |
| Molecular Formula | C₁₅H₁₃NO₅ | [1] |
| Molecular Weight | 287.27 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O | [1] |
| Boiling Point | 400.3 °C at 760 mmHg | [4] |
| Density | 1.33 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate. | [3] |
Experimental Data
Spectroscopic Data
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be identified by their characteristic absorption bands. The carbonyl (C=O) stretch of the ethanone group is typically observed around 1700 cm⁻¹, and the asymmetric stretch of the nitro (NO₂) group appears at approximately 1520 cm⁻¹.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the molecular formula of the compound. The theoretical m/z for the protonated molecule [M+H]⁺ is 288.0874.[1]
While NMR spectroscopy is a crucial technique for structure elucidation, specific chemical shift data for this compound were not available in the searched literature.
Synthesis Protocol
The synthesis of this compound is a multi-step process that involves the protection of a hydroxyl group, followed by a regioselective nitration. A general experimental protocol is outlined below.
Experimental Workflow for the Synthesis of this compound
Caption: A three-step synthesis process for this compound.
Detailed Methodology:
-
Step 1: Benzylation of 1-(2,5-dihydroxyphenyl)ethanone.
-
To a solution of 1-(2,5-dihydroxyphenyl)ethanone in a suitable solvent such as acetone, an equimolar amount of benzyl bromide is added.
-
A base, typically potassium carbonate, is added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by filtering the solid and evaporating the solvent. The crude product, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, is then purified.
-
-
Step 2: Regioselective Nitration.
-
The intermediate from Step 1 is dissolved in a suitable acid, such as glacial acetic acid.
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
A nitrating agent, typically nitric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and ensure regioselectivity.
-
The reaction is stirred for a specified time until completion.
-
-
Step 3: Purification of the Final Product.
-
The reaction mixture is poured into ice-water to precipitate the crude product.
-
The solid is collected by filtration and washed with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Role in Drug Discovery: The β2-Adrenergic Signaling Pathway
This compound is a crucial intermediate in the synthesis of Olodaterol, a potent and long-acting β2-adrenoceptor agonist.[1][2][3] β2-adrenoceptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways. Their activation leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like COPD and asthma.
The canonical signaling pathway initiated by the activation of the β2-adrenoceptor is detailed below.
Canonical β2-Adrenergic Receptor Signaling Pathway
Caption: Activation of the β2-adrenergic receptor leads to bronchodilation via the Gs-cAMP-PKA pathway.
Pathway Description:
-
Ligand Binding: A β2-agonist, such as Olodaterol, binds to the extracellular domain of the β2-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP.
-
G-Protein Dissociation: The activated Gαs-GTP subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The Gαs-GTP subunit binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.
-
Cellular Response: The active PKA phosphorylates various downstream targets within the cell, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in bronchodilation.
Conclusion
This compound is a well-characterized chemical intermediate with significant importance in medicinal chemistry and drug development. Its molecular structure and functional groups make it a versatile precursor for the synthesis of complex pharmaceutical molecules. Its role in the synthesis of the β2-agonist Olodaterol highlights its relevance in the development of treatments for respiratory diseases. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of drug discovery targeting the β2-adrenergic signaling pathway. Further research could focus on exploring novel synthetic routes to improve yield and efficiency, as well as investigating other potential pharmacological applications of this molecule and its derivatives.
References
Spectroscopic and Synthetic Profile of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of the versatile synthetic intermediate, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This compound, with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol , is a key precursor in the synthesis of various pharmaceutical compounds, notably as an intermediate in the development of inhaled beta-2 adrenergic agonists like Olodaterol.[1][2] Its unique molecular architecture, featuring a benzyloxy-protected phenol, an ortho-hydroxy nitroaryl system, and an acetyl group, makes it a valuable building block for the synthesis of complex heterocyclic compounds.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data for this compound is not available in the reviewed literature. However, based on the analysis of structurally similar compounds, such as 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone, the following table presents the anticipated ¹H and ¹³C NMR chemical shifts. These predicted values serve as a reference for the characterization of this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.8 - 8.2 | d | H-4 |
| Aromatic-H | 7.5 - 7.8 | d | H-6 |
| Aromatic-H | 7.2 - 7.5 | m | Phenyl-H (benzyloxy) |
| Methylene-H | ~5.2 | s | -OCH₂- |
| Methyl-H | ~2.6 | s | -COCH₃ |
| Hydroxyl-H | >10 | br s | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| Carbonyl | >195 | C=O | |
| Aromatic | 150 - 160 | C-OH | |
| Aromatic | 140 - 150 | C-NO₂ | |
| Aromatic | 135 - 145 | C-OBn | |
| Aromatic | 120 - 135 | Aromatic CH | |
| Aromatic | 110 - 120 | Aromatic CH | |
| Methylene | ~70 | -OCH₂- | |
| Methyl | ~25 | -COCH₃ |
Note: Predicted values are based on the analysis of similar chemical structures and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3500 | O-H stretch | Phenolic hydroxyl |
| 3000 - 3100 | C-H stretch | Aromatic |
| ~1700 | C=O stretch | Ketone |
| ~1580, ~1450 | C=C stretch | Aromatic ring |
| ~1520 | N-O asymmetric stretch | Nitro group |
| ~1350 | N-O symmetric stretch | Nitro group |
| ~1250 | C-O stretch | Aryl ether |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of the compound.
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 288.0874 | Protonated molecular ion |
| [M+Na]⁺ | 310.0693 | Sodium adduct |
| [M]⁺ | 287.0794 | Molecular ion |
Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic methodologies for similar compounds.
Synthesis of 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (Precursor)
The precursor is synthesized via a Friedel-Crafts acylation of 3-benzyloxyphenol with acetyl chloride.[1]
-
Reaction Setup: To a cooled (0 °C) solution of 3-benzyloxyphenol in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise.
-
Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the precursor.
Synthesis of this compound
The final compound is obtained through the regioselective nitration of the precursor.[1]
-
Nitrating Mixture: A nitrating mixture is prepared by cautiously adding nitric acid to sulfuric acid at a low temperature (0-5 °C).
-
Nitration: The precursor, dissolved in a suitable solvent (e.g., acetic acid), is added dropwise to the nitrating mixture while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice.
-
Isolation and Purification: The precipitated solid is filtered, washed with cold water until neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Mandatory Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided data and protocols, while based on established chemical principles and analogous compounds, should be supplemented with experimental verification for rigorous scientific application.
References
An In-depth Technical Guide to Polysubstituted Acetophenones: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted acetophenones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry and drug discovery. Their versatile chemical nature allows for the introduction of various substituents on the phenyl ring, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. These compounds are found in numerous natural products and have been the subject of extensive synthetic efforts to explore their therapeutic potential.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of polysubstituted acetophenones, with a focus on their potential as anti-inflammatory, antimicrobial, and antioxidant agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of Polysubstituted Acetophenones
The synthesis of polysubstituted acetophenones can be achieved through various methods, with Friedel-Crafts acylation being the most classical and widely used approach. Modern methods, such as nickel-catalyzed cross-coupling reactions, offer greener and more efficient alternatives.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of a substituted benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.
Experimental Protocol: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation
-
Materials: Anisole (methoxybenzene), acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4'-methoxyacetophenone.
-
Nickel-Catalyzed Heck-Type Reactions
Nickel-catalyzed Heck-type reactions provide a more sustainable alternative to traditional methods, often proceeding under milder conditions. For instance, the Heck arylation of n-butyl vinyl ether with aryl bromides in an ionic liquid can produce functionalized acetophenones with high regioselectivity and yield.
Conceptual Workflow for Nickel-Catalyzed Synthesis
Caption: General workflow for the nickel-catalyzed synthesis of polysubstituted acetophenones.
Biological Activities and Quantitative Data
Polysubstituted acetophenones exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The nature and position of the substituents on the phenyl ring play a crucial role in determining their potency and selectivity.
Anti-inflammatory Activity
Many polysubstituted acetophenones demonstrate potent anti-inflammatory effects by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB and MAPK pathways.[2]
Table 1: In Vitro COX-2 Inhibitory Activity of Polysubstituted Acetophenone Derivatives
| Compound | Substitution Pattern | IC50 (µM) for COX-2 | Reference |
| Paeonol Analogue 3h | 2-hydroxy-4-methoxy, 5-bromo, 2-O-long alkyl chain | Substantial inhibition (qualitative) | [3] |
| Paeonol Analogue 4h | 2-hydroxy-4-methoxy, 2-O-long alkyl chain | Substantial inhibition (qualitative) | [3] |
| Benzylideneacetophenone 1e | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |
| Benzylideneacetophenone 1m | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |
| Benzylideneacetophenone 1l | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Administer the test compound or vehicle (control) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
Antimicrobial Activity
The antimicrobial properties of polysubstituted acetophenones have been extensively studied, with derivatives showing activity against a broad spectrum of bacteria and fungi. The presence of electron-withdrawing groups and halogens on the phenyl ring often enhances antimicrobial potency.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Polysubstituted Acetophenone Derivatives
| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| PPA2 | 4-nitrophenyl hydrazone derivative | 6.25 | 12.5 | [6] |
| PPA4 | 4-bromophenyl hydrazone derivative | 6.25 | 6.25 | [6] |
| PPA10 | 2,4-dichlorophenyl hydrazone derivative | 12.5 | 6.25 | [6] |
| Semicarbazone SC01 | Varies | - (Significant activity) | - (Significant activity) | [7] |
| Semicarbazone SC04 | Varies | - (Significant activity) | - (Significant activity) | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antioxidant Activity
The antioxidant potential of polysubstituted acetophenones is often attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals. The number and position of these hydroxyl groups significantly influence the antioxidant capacity.
Table 3: Antioxidant Activity of Polysubstituted Acetophenone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 4'-Amino Chalcone 3a | DPPH | 65.08 | [8] |
| 4'-Amino Chalcone 3c | DPPH | 70.06 | [8] |
| 4'-Amino Chalcone 3d | DPPH | 63.03 | [8] |
| 4'-Amino Chalcone 3f | DPPH | 64.02 | [8] |
| Benzylideneacetophenone 1m | Lipid Peroxidation Inhibition | 2.38 µg/mL | [4][5] |
| Benzylideneacetophenone 1l | Lipid Peroxidation Inhibition | 3.08 µg/mL | [4][5] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Cytotoxic Activity
Several polysubstituted acetophenones have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that certain substitution patterns can lead to potent and selective anticancer activity.
Table 4: Cytotoxicity of Polysubstituted Acetophenone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Azine of Acetophenone D1 | Jurkat | Higher than 5-FU | [9] |
| Azine of Acetophenone D3 | Jurkat | Higher than 5-FU | [9] |
| Azine of Acetophenone D4 | Jurkat | Higher than 5-FU | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of polysubstituted acetophenones are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many polyphenolic compounds, structurally related to acetophenones, can inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by polysubstituted acetophenones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1. Flavonoids, which share structural similarities with many bioactive acetophenones, are known to modulate MAPK signaling.
Caption: Modulation of the MAPK signaling pathway by polysubstituted acetophenones.
Experimental and Drug Discovery Workflow
The discovery and development of novel polysubstituted acetophenones as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of polysubstituted acetophenones.
Conclusion
Polysubstituted acetophenones continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability, coupled with their diverse pharmacological profile, makes them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant potential of these compounds as anti-inflammatory, antimicrobial, and antioxidant agents. Future research efforts should focus on leveraging structure-activity relationship insights to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed understanding of their interactions with key signaling pathways, such as NF-κB and MAPK, will be instrumental in advancing these promising compounds from the laboratory to clinical applications.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. researchgate.net [researchgate.net]
The Potent Edge: A Technical Guide to the Biological Activity of Ortho-Hydroxy Nitroaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological activities of ortho-hydroxy nitroaryl compounds, a class of molecules demonstrating significant potential in antimicrobial and anticancer applications. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Core Concepts: The Unique Chemistry of Ortho-Hydroxy Nitroaryl Compounds
The biological potency of ortho-hydroxy nitroaryl compounds stems from the interplay between the ortho-positioned hydroxyl (-OH) and nitro (-NO2) groups on an aromatic ring. The nitro group, a strong electron-withdrawing moiety, is a key pharmacophore that can undergo bioreduction to form reactive intermediates.[1][2] This process is often a prerequisite for their biological effects.
The proximate hydroxyl group significantly influences the compound's physicochemical properties and biological activity. It can participate in intramolecular hydrogen bonding, affecting the molecule's conformation and interaction with biological targets. Furthermore, phenolic compounds are known to modulate a variety of signaling pathways and can act as uncouplers of oxidative phosphorylation, a mechanism that disrupts cellular energy production and can be cytotoxic to microbes and cancer cells.[3][4]
Quantitative Biological Activity
The following tables summarize the in vitro biological activity of representative ortho-hydroxy nitroaryl compounds, including salicylanilide and nitrophenol derivatives, against various cancer cell lines and microbial strains.
Anticancer Activity
The anticancer potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylanilide Derivative | Niclosamide | SK-GT-4 (EAC) | 1.77 ± 0.77 | [5] |
| Salicylanilide Derivative | Niclosamide | FLO-1 (EAC) | 1.05 ± 0.28 | [5] |
| Salicylanilide Derivative | Ethanolamine salt 3a | SK-GT-4 (EAC) | 0.8 - 1.0 | [5] |
| Salicylanilide Derivative | 4-(trifluoromethyl)benzoate 1 | THP-1 | 1.4 - >10 | [6] |
| Salicylanilide Derivative | Nitazoxanide | HCT-116 | 11.07 | [7] |
EAC: Esophageal Adenocarcinoma Cells
Antimicrobial Activity
The antimicrobial efficacy of ortho-hydroxy nitroaryl compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound | Microorganism | MIC (µM) | Reference |
| Nitrobenzyl-oxy-phenol Derivative | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 | [8] |
| Nitrobenzyl-oxy-phenol Derivative | 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a) | Comparable to Monobenzone | [8] | |
| Salicylanilide Derivative | 4-(trifluoromethyl) benzoates | Gram-positive bacteria | ≥ 0.49 | [6] |
| Pyrrolomycin Analog | Compound 17d | MRSA | 0.0625 µg/mL | [9] |
| Pyrrolomycin Analog | Compound 17d | VISA | 0.0313 µg/mL | [9] |
MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus
Mechanisms of Action and Signaling Pathways
The biological effects of ortho-hydroxy nitroaryl compounds are mediated through diverse and complex mechanisms. A primary mode of action involves the intracellular reduction of the nitro group to form cytotoxic reactive nitrogen species. These intermediates can cause cellular damage by reacting with essential biomolecules like DNA and proteins.[1][2]
In the context of anticancer activity, salicylanilide derivatives, a prominent class of ortho-hydroxy nitroaryl compounds, have been shown to modulate multiple critical signaling pathways that are often dysregulated in cancer.[10][11]
Key Signaling Pathways Modulated by Salicylanilides
Salicylanilides have been demonstrated to interfere with the following signaling cascades, leading to the inhibition of cancer cell proliferation, survival, and metastasis.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the ortho-hydroxy nitroaryl compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a duration relevant to the study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Protocol Steps:
-
Compound Dilution: Prepare two-fold serial dilutions of the ortho-hydroxy nitroaryl compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Controls: Include a positive control well containing only the microorganism in broth (to confirm growth) and a negative control well containing only sterile broth (to check for contamination).
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
Ortho-hydroxy nitroaryl compounds represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to accelerate progress in this exciting field.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II): A Novel Aromatic Ketone with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aromatic ketone with the chemical formula C15H13NO5, identified as 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one, commonly known as Citrusinine II. This document details its chemical properties, biological activity, and mechanism of action, with a focus on its role as a selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and development.
Compound Identification and Properties
The aromatic ketone with the molecular formula C15H13NO5 is identified by the IUPAC name 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one . Its common name is Citrusinine II .
Chemical Structure:
-
Molecular Formula: C15H13NO5
-
Molar Mass: 287.27 g/mol
-
Class: Acridone Alkaloid
Citrusinine II is a naturally occurring compound that has been isolated from plants such as Atalantia monophylla.
Biological Activity and Mechanism of Action
Citrusinine II has emerged as a molecule of significant interest due to its potent and selective inhibitory activity against the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, playing a crucial role in the perception of temperature, pain, and itch.[3]
The primary mechanism of action of Citrusinine II is the direct inhibition of the TRPV3 channel.[2] This inhibition has been shown to alleviate symptoms in preclinical models of both acute and chronic itch, as well as pain.[1][2][4] The selectivity of Citrusinine II for TRPV3 over other related TRP channels, such as TRPV1, TRPV2, TRPV4, and TRPA1, makes it a promising candidate for targeted therapeutic development with a potentially favorable side-effect profile.[1]
Signaling Pathway
Citrusinine II exerts its effects by modulating the signaling pathway mediated by the TRPV3 ion channel. In response to various stimuli, including heat and chemical agonists, TRPV3 channels open, leading to an influx of cations (primarily Ca2+) into the cell. This influx triggers downstream signaling cascades that result in the sensations of pain and itch. Citrusinine II acts as an antagonist, blocking the channel and thereby preventing this cation influx and the subsequent signaling events.
Figure 1. Signaling pathway of TRPV3 inhibition by Citrusinine II.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of Citrusinine II.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (TRPV3) | 12.43 ± 1.86 µM | HEK293T | Whole-cell patch clamp | [1] |
| Hill Slope | 1.05 | HEK293T | Whole-cell patch clamp | [5] |
Table 1. In Vitro Potency of Citrusinine II on TRPV3.
| Channel | % Inhibition (at 50 µM) | Agonist | Assay | Reference |
| TRPV1 | ~5.4% | 10 µM Capsaicin | Whole-cell patch clamp | [1] |
| TRPA1 | ~3.6% | 200 µM Allyl isothiocyanate | Whole-cell patch clamp | [1] |
| TRPV4 | No significant inhibition | 100 nM GSK1016790A | Whole-cell patch clamp | [1] |
Table 2. Selectivity Profile of Citrusinine II against other TRP Channels.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II)
Currently, detailed protocols for the total synthesis of Citrusinine II are not widely published. The compound is typically isolated from natural sources. A general approach for the synthesis of the acridone core involves the condensation of an anthranilic acid derivative with a phenol derivative, followed by cyclization. For example, the reaction of an appropriately substituted anthranilic acid with phloroglucinol can yield a dihydroxyacridone, which can then be further modified to obtain Citrusinine II. Researchers interested in a synthetic route may need to develop a novel pathway based on established methods for acridone alkaloid synthesis.
In Vitro Efficacy Assessment
This assay is used for medium to high-throughput screening of compounds that modulate calcium-permeable ion channels like TRPV3.
Principle: Cells expressing the target ion channel are loaded with a calcium-sensitive fluorescent dye. Upon channel activation, calcium influx leads to an increase in fluorescence, which is measured by a FlexStation microplate reader. Inhibitors of the channel will reduce or prevent this fluorescence increase.
Protocol Outline:
-
Cell Preparation: Plate HEK293T cells transiently or stably expressing the TRPV3 channel in 96-well or 384-well black-walled, clear-bottom plates. Allow cells to adhere and grow to an appropriate confluency.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an anion-exchange inhibitor like probenecid to prevent dye leakage. Incubate at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of Citrusinine II and control compounds. The FlexStation instrument will add the compounds to the wells.
-
Agonist Addition and Measurement: After a short incubation with the test compounds, the instrument will add a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate - 2-APB). The fluorescence intensity is monitored kinetically before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of Citrusinine II is determined by comparing the fluorescence change in the presence of the compound to the control. IC50 values are calculated by fitting the dose-response data to a suitable equation.
Figure 2. Experimental workflow for the FlexStation Calcium Assay.
This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.
Principle: A glass micropipette with a small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.
Protocol Outline:
-
Cell Preparation: Use cells expressing the TRPV3 channel, either heterologously (e.g., HEK293T cells) or endogenously (e.g., primary keratinocytes).
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular (bath) solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular (pipette) solution: Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).
-
-
Recording:
-
Form a gigaohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV) to elicit channel currents.
-
Perfuse the cell with a TRPV3 agonist to activate the channels and record the resulting current.
-
Co-apply the agonist with different concentrations of Citrusinine II to measure its inhibitory effect.
-
-
Data Analysis: Measure the amplitude of the agonist-evoked currents in the absence and presence of Citrusinine II. Plot the dose-response curve to determine the IC50 value.
Figure 3. Workflow for whole-cell patch clamp experiments.
In Vivo Efficacy Assessment
Principle: Induce itching behavior in rodents using various pruritogens or by creating a dry skin condition. The anti-pruritic effect of Citrusinine II is assessed by observing a reduction in scratching behavior.
Protocol Outline (Histamine-Induced Itch Model):
-
Animals: Use male C57BL/6 mice.
-
Acclimatization: Acclimatize the animals to the observation chambers.
-
Drug Administration: Administer Citrusinine II or vehicle control via a suitable route (e.g., intradermal injection) at the nape of the neck.
-
Induction of Itch: After a specified pretreatment time, inject a histamine solution intradermally at the same site.
-
Behavioral Observation: Videorecord the animals and count the number of scratching bouts directed towards the injection site over a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratching bouts in the Citrusinine II-treated group with the vehicle-treated group.
Principle: Induce a pain response in rodents using a noxious stimulus (e.g., heat, chemical). The analgesic effect of Citrusinine II is determined by an increase in the pain threshold or a reduction in pain-related behaviors.
Protocol Outline (Acetic Acid-Induced Writhing Test):
-
Animals: Use male mice.
-
Drug Administration: Administer Citrusinine II or vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Induction of Pain: After a specified pretreatment time, inject a dilute solution of acetic acid intraperitoneally.
-
Behavioral Observation: Observe the animals and count the number of writhes (a characteristic stretching behavior indicative of visceral pain) over a defined period (e.g., 20 minutes).
-
Data Analysis: Compare the number of writhes in the Citrusinine II-treated group with the vehicle-treated group.
Conclusion
1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II) is a promising natural product with well-defined activity as a selective TRPV3 inhibitor. Its demonstrated efficacy in preclinical models of pain and itch highlights its potential for the development of novel therapeutics for a range of dermatological and neurological conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing aromatic ketone.
References
Technical Guide: Physicochemical Properties of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties of the organic compound 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. It includes a summary of its known physical and chemical characteristics, detailed experimental protocols for the determination of its melting point and solubility, and visual representations of these experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in fields such as medicinal chemistry and materials science.
Introduction
This compound, with the CAS number 861841-94-3, is a complex organic molecule that serves as a key intermediate in various synthetic pathways.[1][2][3][4][5] Its structure, featuring a benzyloxy group, a hydroxyl group, and a nitro group on a phenyl ring, imparts specific chemical properties that are of interest in drug discovery and other areas of chemical research.[1] A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective handling, purification, and application in subsequent chemical reactions.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₅ | [1][4][6] |
| Molecular Weight | 287.27 g/mol | [1][4][6] |
| CAS Number | 861841-94-3 | [1][2][3][4][5][6] |
| Appearance | Red-Orange Solid | [4] |
| Boiling Point (Predicted) | 400.3 °C at 760 mmHg | [6] |
| Density (Predicted) | 1.33 g/cm³ | [6] |
| pKa (Predicted) | 7.50 ± 0.38 | [4] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate | [4] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[8]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, grind the crystalline solid using a clean mortar and pestle.[7]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[9]
-
Melting Point Measurement: a. Place the packed capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range. c. For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the estimated melting point. d. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). e. Repeat the measurement at least twice to ensure reproducibility.
Workflow for Melting Point Determination
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound | 861841-94-3 [chemicalbook.com]
- 3. This compound | 861841-94-3 | Benchchem [benchchem.com]
- 4. sfdchem.com [sfdchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [wap.guidechem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chm.uri.edu [chm.uri.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Methodological & Application
synthesis of Olodaterol using 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Olodaterol, a long-acting beta-2 adrenergic agonist, commencing from the starting material 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. The following sections detail the multi-step synthetic pathway, including experimental procedures, quantitative data, and process visualizations to facilitate replication and further investigation in a laboratory setting.
Introduction
Olodaterol is a key therapeutic agent for the management of chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. This document outlines a viable synthetic route starting from this compound, a readily available chemical intermediate.[1] The synthesis involves a sequence of reactions including nitro group reduction, benzoxazinone formation, stereoselective reduction, epoxidation, epoxide ring-opening, and a final deprotection step.
Overall Synthetic Pathway
The synthesis of Olodaterol from this compound can be conceptually broken down into the following key stages:
-
Formation of the Benzoxazinone Core: Reduction of the nitro group of the starting material to an amine, followed by cyclization with chloroacetyl chloride to form the central benzoxazinone ring system.
-
Introduction of the Chiral Side Chain: A stereoselective reduction of the acetyl group to a hydroxyl group, which is then converted to an epoxide.
-
Coupling and Final Deprotection: Ring-opening of the epoxide with the designated amine side chain, followed by the removal of the benzyl protecting group to yield the final Olodaterol molecule.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each major step in the synthesis of Olodaterol. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (Intermediate B)
The initial step involves the selective reduction of the nitro group of this compound to an amine. Catalytic hydrogenation is a common and effective method for this transformation, offering high chemoselectivity by preserving the ketone functional group.[2]
Protocol:
-
To a solution of this compound in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
| Reagent/Parameter | Quantity/Value |
| Starting Material | 1 equivalent |
| Solvent | Ethanol or Methanol |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Table 1: Quantitative data for the synthesis of Intermediate B.
Step 2: Synthesis of 8-Acetyl-6-(benzyloxy)-4H-benzo[1][3]oxazin-3-one (Intermediate C)
The synthesized amino-phenol is then cyclized to form the core benzoxazinone structure. This is typically achieved by reacting the amine with chloroacetyl chloride in the presence of a base.
Protocol:
-
Dissolve 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.
-
Cool the mixture in an ice bath and add a solution of chloroacetyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Reagent/Parameter | Quantity/Value |
| Intermediate B | 1 equivalent |
| Chloroacetyl Chloride | 1.1 - 1.5 equivalents |
| Base (e.g., Triethylamine) | 2-3 equivalents |
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Table 2: Quantitative data for the synthesis of Intermediate C.
Step 3: Synthesis of (R)-8-(1-Hydroxyethyl)-6-(benzyloxy)-4H-benzo[1][3]oxazin-3-one (Intermediate D)
The stereoselective reduction of the acetyl group in Intermediate C is a critical step to establish the correct stereochemistry of the final product. This is often accomplished using a chiral reducing agent or a catalytic asymmetric reduction method.
Protocol:
A biomimetic asymmetric reduction using a chiral NAD(P)H model and a urea-based catalyst can be employed for this transformation.[3]
-
In a reaction vessel, dissolve 8-Acetyl-6-(benzyloxy)-4H-benzo[1][4]oxazin-3-one and a chiral NAD(P)H model in a suitable solvent.
-
Add a catalytic amount of a chiral urea derivative.
-
The reaction is stirred at a controlled temperature until the reduction is complete, as monitored by chiral HPLC.
-
Upon completion, the reaction is worked up by standard procedures to isolate the chiral alcohol.
| Reagent/Parameter | Quantity/Value |
| Intermediate C | 1 equivalent |
| Chiral NAD(P)H Model | Stoichiometric or catalytic with regeneration |
| Chiral Urea Catalyst | Catalytic amount |
| Solvent | Aprotic solvent (e.g., DCM, Toluene) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Enantiomeric Excess | >95% ee |
| Typical Yield | 70-85% |
Table 3: Quantitative data for the synthesis of Intermediate D.
Step 4: Synthesis of (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-4H-benzo[1][3]oxazin-3-one (Intermediate E)
The chiral alcohol is then converted to an epoxide, which serves as an electrophile for the subsequent amine coupling. This can be achieved via a two-step process involving conversion to a bromohydrin followed by base-induced cyclization.
Protocol:
-
The chiral alcohol (Intermediate D) is first converted to a corresponding bromo-derivative, for example, by reaction with a brominating agent.
-
The resulting bromohydrin is then treated with a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent to facilitate intramolecular cyclization to the epoxide.
| Reagent/Parameter | Quantity/Value |
| Intermediate D | 1 equivalent |
| Brominating Agent | e.g., N-Bromosuccinimide |
| Base for Epoxidation | e.g., NaOH, K₂CO₃ |
| Solvent | Aprotic solvent |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
Table 4: Quantitative data for the synthesis of Intermediate E.
Step 5: Synthesis of 6-(Benzyloxy)-8-[(R)-1-hydroxy-2-({2-(4-methoxyphenyl)-1,1-dimethylethyl}amino)ethyl]-4H-benzo[1][3]oxazin-3-one (Intermediate F)
The key coupling step involves the ring-opening of the epoxide (Intermediate E) with the amine side chain, 2-(4-methoxyphenyl)-1,1-dimethylethylamine.
Protocol:
-
A solution of the epoxide (Intermediate E) and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in a suitable solvent such as isopropanol or toluene is heated.
-
The reaction can be carried out under conventional heating or microwave irradiation to accelerate the process.[1]
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the coupled product.
| Reagent/Parameter | Quantity/Value |
| Intermediate E | 1 equivalent |
| 2-(4-methoxyphenyl)-1,1-dimethylethylamine | 1.1 - 1.5 equivalents |
| Solvent | Isopropanol or Toluene |
| Temperature | 80-135 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
Table 5: Quantitative data for the synthesis of Intermediate F.
Step 6: Synthesis of Olodaterol (Final Product)
The final step in the synthesis is the removal of the benzyl protecting group to unmask the phenolic hydroxyl group of Olodaterol. This is typically achieved by catalytic hydrogenation.
Protocol:
-
Intermediate F is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC or HPLC).
-
The catalyst is removed by filtration, and the solvent is evaporated to give Olodaterol. The final product can be further purified by recrystallization or chromatography if necessary.
| Reagent/Parameter | Quantity/Value |
| Intermediate F | 1 equivalent |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 1 atm to 50 psi |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Table 6: Quantitative data for the synthesis of Olodaterol.
Logical Relationship Diagram
Conclusion
This application note provides a detailed and structured guide for the synthesis of Olodaterol starting from this compound. The protocols and data presented are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to the described procedures and careful optimization of reaction conditions are crucial for achieving high yields and purity of the final product.
References
- 1. US10800748B2 - Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as a key building block. This substrate is particularly valuable for the synthesis of complex heterocyclic structures, such as substituted benzofurans and flavonoids, which are significant scaffolds in medicinal chemistry. The presence of ortho-hydroxyl and nitro groups, along with the acetyl moiety, offers multiple avenues for synthetic diversification.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the target substrate to participate as the electrophile, a halogen substituent would be required, typically at the ortho or para position to the activating nitro group. Alternatively, the corresponding boronic acid derivative of the substrate could be coupled with various aryl halides. The following protocol outlines a general procedure for the coupling of a hypothetical halogenated derivative of this compound with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound derivative (e.g., 1-(5-(benzyloxy)-4-bromo-2-hydroxy-3-nitrophenyl)ethanone) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent (e.g., Toluene/Water 4:1, 0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling of Related Substrates
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of structurally similar substituted aryl halides and 2-nitrophenylboronic acid.[1]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Chloro-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |
| 3 | 2-Bromo-5-hydroxyacetophenone | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | 4-Bromo-2-hydroxyacetophenone | n-Propylboronic acid | Pd(OAc)₂/RuPhos (2) | NaOH | Toluene/H₂O | 80 | 24 | 75 |
Note: This data is for analogous compounds and serves as a guideline. Actual yields with the specified substrate may vary.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[2] Similar to the Suzuki coupling, a halogenated derivative of this compound would be required for this transformation.
Experimental Protocol: Heck Reaction
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Alkene (e.g., Styrene, Acrylate) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube or Schlenk flask, combine the halogenated ketone (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., DMF, 0.2 M) and the alkene (1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the residue by column chromatography to yield the desired alkenyl derivative.
Data Presentation: Heck Reaction of Related Substrates
The following table presents data from Heck reactions of various aryl halides with alkenes.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Ethyl acrylate | Pd(PPh₃)₄ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 88 |
| 3 | 1-Iodo-3-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | Toluene | 120 | 18 | 91 |
| 4 | 2-Iodophenol | Methyl vinyl ketone | Pd(OAc)₂ (2) | Et₃N | DMF | 110 | 16 | 78 |
Note: This data is for analogous compounds and serves as a guideline. Actual yields with the specified substrate may vary.
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Halogenated this compound derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, Piperidine, Diisopropylamine)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the halogenated ketone (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF, 0.2 M) and the base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with the solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the alkynyl derivative.
Data Presentation: Sonogashira Coupling of Related Substrates
The following table shows representative data for Sonogashira coupling reactions.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | RT | 6 | 94 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | 50 | 12 | 96 |
| 3 | 2-Iodophenol | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | 4 | Et₃N | Toluene | 60 | 8 | 85 |
| 4 | 4-Bromo-2-hydroxyacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 50 | 18 | 82 |
Note: This data is for analogous compounds and serves as a guideline. Actual yields with the specified substrate may vary.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[4] In the context of this compound, this reaction could proceed either at a halogenated position or, more interestingly, via the displacement of the nitro group, which has been reported for some substrates.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound derivative (with halide or as nitro-arene) (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.4 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.
-
Add the ketone substrate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of Related Substrates
The table below provides examples of Buchwald-Hartwig amination with nitroarenes and halo-nitroarenes.
| Entry | Aryl Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂/XPhos (2/4) | Cs₂CO₃ | Toluene | 110 | 16 | 93 |
| 2 | Nitrobenzene | Diphenylamine | Pd(OAc)₂/di-t-butyl(phenyl)phosphine (2/4) | NaOt-Bu | Dioxane | 100 | 24 | 85 |
| 3 | 4-Chloronitrobenzene | Morpholine | Pd₂(dba)₃/RuPhos (1/2) | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 4 | 2-Nitrobromobenzene | Benzylamine | Pd(OAc)₂/BINAP (3/6) | NaOt-Bu | Toluene | 90 | 20 | 87 |
Note: This data is for analogous compounds and serves as a guideline. Actual yields with the specified substrate may vary.
Intramolecular Cyclization: Synthesis of Benzofurans
The ortho-hydroxyacetylphenyl moiety of the substrate is a classic precursor for the synthesis of benzofurans. A common strategy involves an initial palladium-catalyzed coupling at a halogenated position (e.g., via Sonogashira coupling with a terminal alkyne), followed by an intramolecular cyclization.
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization
Materials:
-
1-(5-(Benzyloxy)-4-bromo-2-hydroxy-3-nitrophenyl)ethanone (hypothetical) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
To a Schlenk flask, add the bromo-ketone (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with argon.
-
Add degassed DMF and Et₃N (2.5 equiv).
-
Add the terminal alkyne (1.1 equiv) and heat the mixture to 80-100 °C.
-
The reaction typically proceeds via the Sonogashira product, which then undergoes intramolecular cyclization. Monitor by LC-MS for the formation of the benzofuran product.
-
Reaction times can vary from 6 to 24 hours.
-
Upon completion, perform an aqueous work-up as described in the previous protocols.
-
Purify the product by column chromatography.
Data Presentation: Benzofuran Synthesis from Related Precursors
| Entry | o-Halophenol/Ketone | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 92 |
| 2 | 1-(2-Hydroxy-5-bromophenyl)ethanone | 1-Hexyne | Pd(dppf)Cl₂/CuI | K₂CO₃ | Toluene | 100 | 85 |
| 3 | 2-Iodophenol | Propargyl alcohol | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 88 |
| 4 | 1-(2-Hydroxy-3-nitrophenyl)ethanone* | (via enolate arylation) | Pd₂(dba)₃/rac-DTBPB | NaOt-Bu | Toluene | 110 | 75 |
*This entry represents an alternative pathway not requiring a halogenated precursor.[7]
Caption: Pathway for benzofuran synthesis via Sonogashira coupling and cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
Application Note: Friedel-Crafts Acylation of Substituted Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. When applied to phenols, this reaction is crucial for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and natural products.[1][2] However, the direct acylation of phenols presents unique challenges due to the bidentate nucleophilicity of the phenol molecule.[3][4] The phenolic oxygen can compete with the aromatic ring, leading to O-acylation (ester formation) instead of the desired C-acylation (ketone formation).[4][5]
This document provides detailed protocols and application notes for navigating the complexities of acylating substituted phenols, focusing on strategies to favor C-acylation and control regioselectivity.
Challenges in Phenol Acylation
Direct Friedel-Crafts acylation of phenols using a Lewis acid catalyst like aluminum chloride (AlCl₃) is often inefficient.[4][5] Two primary issues arise:
-
Competitive O-Acylation: The lone pair of electrons on the phenolic oxygen can attack the acylating agent, forming a phenyl ester. This pathway is often kinetically favored.[3]
-
Lewis Acid Deactivation: The phenolic oxygen coordinates with the Lewis acid catalyst.[3][4] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, thereby hindering the desired electrophilic aromatic substitution.[3][4]
To overcome these challenges, the Fries Rearrangement is often employed. This two-step approach involves the initial formation of a phenolic ester (O-acylation), followed by a Lewis acid-catalyzed rearrangement of the acyl group to the ortho and para positions of the aromatic ring.[1][3][6]
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Chemicals [chemicals.thermofisher.cn]
Application Notes and Protocols for the Synthesis of 6-(Benzyloxy)-2-methyl-4-nitrobenzofuran from 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofurans are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the benzofuran core dictates its biological function, making the development of versatile synthetic routes to novel derivatives a key objective in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of 6-(benzyloxy)-2-methyl-4-nitrobenzofuran, a potentially bioactive molecule, using 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as the starting material. The protocols outlined are based on established methods for benzofuran synthesis from ortho-hydroxyaryl ketones.
Application Note 1: Synthesis via Intramolecular Cyclization
A common and effective method for the synthesis of 2-methylbenzofurans from o-hydroxyacetophenones is through an intramolecular cyclization. This typically involves the reaction of the starting material with a reagent that introduces a two-carbon unit, which then cyclizes to form the furan ring. A widely used approach is the reaction with an α-halo ketone followed by a base-catalyzed cyclization.
The proposed synthesis of 6-(benzyloxy)-2-methyl-4-nitrobenzofuran from this compound can be achieved through a two-step, one-pot reaction. The first step involves the O-alkylation of the phenolic hydroxyl group with a suitable two-carbon synthon, such as chloroacetone, to form an intermediate ether. The subsequent intramolecular cyclization, promoted by a base, leads to the formation of the benzofuran ring. This method is advantageous due to its operational simplicity and the ready availability of the required reagents.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-(Benzyloxy)-2-methyl-4-nitrobenzofuran
This protocol is an adapted procedure based on well-established methods for the synthesis of benzofurans from substituted o-hydroxyacetophenones.
Materials:
-
This compound
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-DCM gradient to afford the pure 6-(benzyloxy)-2-methyl-4-nitrobenzofuran.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 6-(Benzyloxy)-2-methyl-4-nitrobenzofuran
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Chloroacetone, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Starting Material:Chloroacetone:K₂CO₃) | 1 : 1.2 : 2.5 |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Purification Method | Column Chromatography |
| Expected Product | 6-(Benzyloxy)-2-methyl-4-nitrobenzofuran |
| Expected Yield | 70-85% (based on similar reported syntheses) |
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of 6-(benzyloxy)-2-methyl-4-nitrobenzofuran.
Plausible Biological Signaling Pathway
Many benzofuran derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] Nitrobenzofurans, in particular, have shown significant antibacterial and biological activities.[6] The synthesized 6-(benzyloxy)-2-methyl-4-nitrobenzofuran could potentially modulate this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by the synthesized benzofuran derivative.
References
- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Benzyloxy Group in 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxy group in 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone to yield 1-(2,5-dihydroxy-3-nitrophenyl)ethanone. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the long-acting β2-adrenoceptor agonist, Olodaterol.[1][2] Two primary methodologies are presented: catalytic hydrogenation and acid-catalyzed cleavage. Each protocol is designed to ensure high yield and purity while considering the sensitive nature of the nitro and ketone functionalities present in the substrate.
Introduction
The selective removal of protecting groups is a fundamental operation in multi-step organic synthesis. The benzyl ether is a common and robust protecting group for phenols due to its stability under a wide range of reaction conditions. However, its cleavage requires specific methods that are compatible with other functional groups within the molecule. In the case of this compound, the presence of a nitro group and a ketone moiety necessitates careful selection of the deprotection strategy to avoid unwanted side reactions such as reduction of the nitro group or ketone.
This application note details two effective methods for the debenzylation of this substrate:
-
Catalytic Hydrogenation: A widely used and highly efficient method for benzyl group removal.[3]
-
Acid-Catalyzed Cleavage with Boron Trichloride (BCl₃): A powerful Lewis acid-mediated method that is effective at low temperatures and compatible with various functional groups.[4][5]
These protocols are presented with detailed experimental procedures, quantitative data, and visual workflows to aid researchers in the successful execution of this key synthetic transformation.
Chemical Structures
Caption: Deprotection Reaction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol is adapted from procedures used in the synthesis of Olodaterol intermediates and offers high yields and clean conversion.[6] Catalytic hydrogenation is a preferred method for its efficiency and the formation of toluene as a benign byproduct.[3]
Workflow:
Caption: Catalytic Hydrogenation Workflow.
Materials:
| Reagent | Formula | M.W. | CAS No. |
| This compound | C₁₅H₁₃NO₅ | 287.27 | 861841-94-3 |
| Palladium on Carbon (10%) | Pd/C | - | 7440-05-3 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 |
| Hydrogen (gas) | H₂ | 2.02 | 1333-74-0 |
| Celite® (or equivalent filter aid) | - | - | 61790-53-2 |
Procedure:
-
To a hydrogenation vessel, add this compound (e.g., 1.0 g, 3.48 mmol).
-
Add anhydrous methanol (e.g., 20 mL) to dissolve the substrate.
-
Carefully add 10% Palladium on Carbon (e.g., 100 mg, 10 wt%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by vacuum.
-
Introduce hydrogen gas and pressurize the vessel to 3 bar.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage with Boron Trichloride (BCl₃)
This method utilizes the strong Lewis acid BCl₃ to effect the cleavage of the benzyl ether. The addition of a cation scavenger, such as pentamethylbenzene, is crucial to prevent side reactions like Friedel-Crafts benzylation of the electron-rich aromatic ring.[4][5][7] This protocol is particularly useful when catalytic hydrogenation is not viable due to the presence of other reducible functional groups.
Workflow:
Caption: BCl₃ Debenzylation Workflow.
Materials:
| Reagent | Formula | M.W. | CAS No. |
| This compound | C₁₅H₁₃NO₅ | 287.27 | 861841-94-3 |
| Boron Trichloride (1M in DCM) | BCl₃ | 117.17 | 10294-34-5 |
| Pentamethylbenzene | C₁₁H₁₆ | 148.25 | 700-12-9 |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (e.g., 1.0 g, 3.48 mmol) and pentamethylbenzene (1.55 g, 10.44 mmol, 3.0 equiv.) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BCl₃ in dichloromethane (7.0 mL, 7.0 mmol, 2.0 equiv.) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction at -78°C by the slow addition of anhydrous methanol (10 mL).
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2,5-dihydroxy-3-nitrophenyl)ethanone.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the two deprotection protocols.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Acid-Catalyzed Cleavage (BCl₃) |
| Catalyst/Reagent | 10% Pd/C | BCl₃ / Pentamethylbenzene |
| Solvent | Methanol | Dichloromethane |
| Temperature | 50°C | -78°C to Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | >95% | >90% (estimated based on similar substrates)[7] |
| Selectivity | High, potential for nitro reduction | High, compatible with nitro and ketone groups[4][7] |
Discussion
Catalytic Hydrogenation is a highly efficient and clean method for the deprotection of the benzyloxy group in this compound, with reported yields exceeding 95%.[6] The primary consideration for this method is the potential for the reduction of the nitro group, which can occur under certain hydrogenation conditions. However, the use of palladium on carbon at moderate pressures and temperatures, as detailed in Protocol 1, generally favors the selective cleavage of the benzyl ether without affecting the nitro functionality. This method is often preferred in industrial settings due to its atom economy and the ease of removal of the heterogeneous catalyst.
Acid-Catalyzed Cleavage with BCl₃ offers an excellent alternative, particularly when hydrogenation is undesirable or leads to side products. The use of BCl₃ at low temperatures is a powerful method for cleaving aryl benzyl ethers.[4][5] The key to success with this protocol is the inclusion of a non-Lewis basic cation scavenger like pentamethylbenzene, which effectively traps the benzyl cation generated during the reaction, thereby preventing electrophilic aromatic substitution on the electron-rich product.[7] This method demonstrates high functional group tolerance, preserving both the nitro and ketone moieties. While the workup is more involved than in the catalytic hydrogenation protocol, it provides a reliable and selective route to the desired product.
Conclusion
Both catalytic hydrogenation and acid-catalyzed cleavage with BCl₃ are effective and high-yielding methods for the deprotection of the benzyloxy group in this compound. The choice of protocol will depend on the specific requirements of the synthesis, including the presence of other functional groups, available equipment, and desired scale of the reaction. The detailed protocols and comparative data provided in this application note should enable researchers to select and implement the most suitable method for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. sfdchem.com [sfdchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Application Note: Selective Reduction of the Nitro Group in 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemoselective reduction of the aromatic nitro group in 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone to the corresponding amine, 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. The presence of multiple functional groups—a ketone, a phenol, and a benzyl ether—necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions such as reduction of the carbonyl group or hydrogenolysis of the benzyl ether. This note compares several common reduction methods and provides step-by-step experimental procedures.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are versatile intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals. The target molecule, this compound, is a useful precursor, and its reduction to 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is a key step in the elaboration of more complex molecular architectures.
The primary challenge in this transformation is achieving chemoselectivity. The chosen reducing agent must selectively reduce the nitro group without affecting the acetyl (ketone) group or cleaving the benzyloxy protecting group.[1][2] While powerful reducing agents like lithium aluminum hydride (LiAlH4) would indiscriminately reduce both the nitro and ketone functionalities, milder reagents are required.[3] Similarly, standard catalytic hydrogenation with palladium on carbon (Pd/C) under high hydrogen pressure can lead to the hydrogenolysis (cleavage) of the O-benzyl ether.[4][5]
This application note outlines three reliable protocols that prioritize the selective reduction of the nitro group.
Comparative Analysis of Reduction Methods
Several methods are available for the reduction of aromatic nitro groups. The suitability of each method for the specific substrate is summarized below.
| Method/Reagent System | Typical Reaction Conditions | Advantages | Disadvantages/Potential Side Reactions |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, Reflux | Excellent chemoselectivity; mild conditions; tolerates ketones, esters, and nitriles.[2] | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. |
| Tin (Sn) or Iron (Fe) / HCl | Aqueous HCl, Heat | Robust, inexpensive, and highly effective for nitro group reduction.[6][7] Generally selective for nitro groups over ketones.[7] | Strongly acidic conditions; workup involves neutralization and filtration of metal salts. |
| Catalytic Transfer Hydrogenation (Pd/C, HCOOHNH₄) | Methanol or Ethanol, RT to Reflux | Avoids high-pressure hydrogen gas; generally milder than direct hydrogenation.[2] | Risk of debenzylation (hydrogenolysis) of the benzyl ether, though often lower than with H₂ gas.[4] Catalyst can be expensive. |
| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | Methanol or Ethanol, RT | NaBH₄ alone does not typically reduce nitro groups but can in the presence of catalysts like NiCl₂ or FeCl₂.[3][8] | Selectivity can be variable; potential for ketone reduction if conditions are not optimized.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, H₂ atmosphere | Clean reaction with water as the only byproduct; high yields. | High risk of cleaving the benzyl ether protecting group.[4][5] Not recommended without careful catalyst screening and optimization. |
Recommended Experimental Protocols
Based on the analysis, the Tin(II) Chloride method is highly recommended for its superior chemoselectivity. Protocols for this and other viable methods are detailed below.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This method is highly selective for the nitro group while preserving the ketone and benzyl ether functionalities.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol or ethyl acetate (approx. 10-15 mL per gram of starting material).
-
Add Tin(II) chloride dihydrate (4-5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice water.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution dropwise with stirring until the pH reaches 7-8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)
This classic and cost-effective method is effective for reducing nitroarenes in the presence of ketones.[6][7]
Materials:
-
This compound
-
Granular Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv) and granular tin (2-3 equiv).
-
Carefully add concentrated HCl (approx. 4-5 mL per gram of nitro compound) in portions. The reaction can be exothermic.
-
Heat the mixture at reflux (or on a steam bath) with stirring for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the flask in an ice bath.
-
Slowly and carefully add 10 M NaOH solution to the cooled mixture until the solution is strongly basic (pH > 10). Tin hydroxides will first precipitate and then may redissolve.
-
Extract the product from the basic aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Catalytic Transfer Hydrogenation
This method avoids flammable hydrogen gas but requires careful monitoring to minimize debenzylation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite® (for filtration)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in methanol or ethanol.
-
Add ammonium formate (3-5 equiv) to the solution and stir until dissolved.
-
Carefully add 10% Pd/C catalyst to the flask.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-50 °C) can be applied.
-
Monitor the reaction closely by TLC. The primary goal is to stop the reaction as soon as the starting material is consumed to prevent debenzylation of the product.
-
Once the reaction is complete, dilute the mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove residual ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.
-
Purify as required.
Visualizations
Reaction Scheme
Caption: Selective reduction of the nitro group.
Experimental Workflow
References
The Versatile Scaffold: Substituted Acetophenones in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones, a class of aromatic ketones, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Their synthetic tractability and the ability to readily modify their substitution patterns have made them a focal point for the development of novel therapeutic agents. These compounds have shown significant potential in various domains, including oncology, infectious diseases, inflammation, and neurology. This document provides a comprehensive overview of the applications of substituted acetophenones, complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.
I. Anticancer Applications
Substituted acetophenones, particularly in the form of chalcones and their derivatives, have exhibited potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Piperonal Chalcone | K562 | <1 | [1] |
| Acetophenone Derivative | Acrovestone | MCF-7 | 25.6 | [2] |
| Acetophenone Derivative | Eupatofortunone | MCF-7 | 82.15 | [2] |
| Acetophenone Derivative | Eupatofortunone | A549 | 86.63 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Materials:
-
Substituted acetophenone derivative
-
Cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Prepare various concentrations of the substituted acetophenone derivative in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Experimental Workflow: MTT Assay
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Williamson Ether Synthesis of 2,4-Dihydroxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the regioselective Williamson ether synthesis of 2,4-dihydroxyacetophenone. 4-Alkoxy-2-hydroxyacetophenones are valuable synthetic precursors for a wide range of small molecule therapeutics and functional materials.[1] The primary challenge in the alkylation of 2,4-dihydroxyacetophenone is achieving selectivity, as the molecule possesses two distinct hydroxyl groups. The protocol detailed herein utilizes a cesium bicarbonate-mediated approach in acetonitrile, which demonstrates excellent regioselectivity for the 4-position, leading to high isolated yields of the desired 4-alkoxy-2-hydroxyacetophenone product.[1][2][3] This method avoids the common side reaction of dialkylation.[1]
Reaction Principle and Mechanism
The Williamson ether synthesis is a fundamental organic reaction that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5][6] The process involves the deprotonation of an alcohol or phenol by a base to form a potent nucleophile (an alkoxide or phenoxide ion), which then attacks a primary alkyl halide to form an ether.[7][8]
Regioselectivity with 2,4-Dihydroxyacetophenone:
In the case of 2,4-dihydroxyacetophenone, the hydroxyl group at the C4 position is more acidic and sterically accessible than the hydroxyl group at the C2 position. The C2 hydroxyl group is engaged in a strong intramolecular hydrogen bond with the adjacent carbonyl group, which reduces its nucleophilicity.[9] Consequently, a suitable base will preferentially deprotonate the C4 hydroxyl group, leading to the formation of a phenoxide that selectively attacks the alkyl halide to yield the 4-alkoxy product.
Caption: Reaction mechanism for selective Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from a reported cesium bicarbonate-mediated alkylation procedure which demonstrates high efficiency and selectivity.[1]
2.1 Materials and Reagents
-
2,4-Dihydroxyacetophenone
-
Alkyl bromide (e.g., 1-bromopropane, 1-bromobutane, etc.)
-
Cesium Bicarbonate (CsHCO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
2.2 Equipment
-
Round-bottom flask or pressure vessel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Flash chromatography system
2.3 Reaction Procedure
-
Vessel Preparation: To a suitable pressure vessel or round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxyacetophenone (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M), the selected alkyl bromide (3.0 eq.), and cesium bicarbonate (3.0 eq.).[1]
-
Reaction Conditions: Seal the vessel and place it on a hotplate stirrer. Heat the reaction mixture to 80 °C with vigorous stirring.[1][2][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours for acetophenone derivatives.[1]
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite or filter paper to remove the inorganic solids (cesium salts).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-alkoxy-2-hydroxyacetophenone product.[1]
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. francis-press.com [francis-press.com]
Application Notes and Protocols for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a valuable synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of complex pharmaceutical compounds.[1][2] Its molecular structure, featuring a protected phenol, an ortho-hydroxy nitroaryl system, and an acetyl group, provides a versatile scaffold for the construction of various bioactive molecules.[1][2] This intermediate is notably used in the development of inhaled beta-2 adrenergic agonists, such as Olodaterol, which is prescribed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3][4] The functional groups present in this compound allow for a range of chemical transformations, making it a key building block in the synthesis of targeted therapeutics.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 861841-94-3 | [5] |
| Molecular Formula | C15H13NO5 | [5] |
| Molecular Weight | 287.27 g/mol | [5] |
| Appearance | Red-Orange Solid | [3] |
| Boiling Point (Predicted) | 400.3±40.0 °C | [3] |
| Density (Predicted) | 1.330±0.06 g/cm3 | [3] |
| Storage Temperature | 2-8°C | [3][5] |
| Solubility | Chloroform, DCM, Ethyl Acetate | [3] |
Application in the Synthesis of Olodaterol
This compound serves as a crucial intermediate in the synthesis of Olodaterol, a long-acting beta-2 adrenergic agonist (LABA).[1][2][3][4] The synthetic route involves a series of chemical transformations to build the final drug molecule. The following sections provide a detailed experimental protocol for a potential synthetic route starting from this intermediate.
Experimental Protocols
The following protocols describe a plausible multi-step synthesis of Olodaterol starting from this compound. The steps are based on established organic chemistry reactions and information from related syntheses.
Step 1: Bromination of the Acetyl Group
This step introduces a bromine atom at the alpha-position of the acetyl group, creating a reactive site for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or a suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. Alternatively, N-bromosuccinimide can be used as the brominating agent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-bromo-1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a key functional group for the subsequent cyclization step.
-
Materials:
-
2-bromo-1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
-
Reducing agent (e.g., Tin(II) chloride, Iron powder in acidic medium, or catalytic hydrogenation with Pd/C)
-
Hydrochloric acid (if using SnCl₂ or Fe)
-
Methanol or Ethanol (for catalytic hydrogenation)
-
Sodium bicarbonate solution
-
-
Procedure (using Tin(II) chloride):
-
Suspend 2-bromo-1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in a suitable solvent like ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)-2-bromoethanone.
-
Step 3: Formation of the Benzoxazinone Ring
This step involves an intramolecular cyclization to form the core benzoxazinone structure of Olodaterol.
-
Materials:
-
1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)-2-bromoethanone
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
-
Procedure:
-
Dissolve 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)-2-bromoethanone in an anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The cyclization can be promoted by heating the intermediate formed.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to yield 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][6]oxazin-3(4H)-one.
-
Step 4: Chiral Reduction of the Ketone
A stereoselective reduction of the ketone is performed to obtain the desired (R)-enantiomer of the alcohol, which is crucial for the biological activity of Olodaterol.
-
Materials:
-
Procedure:
-
Dissolve the chiral catalyst in anhydrous THF under an inert atmosphere.
-
Slowly add the borane-dimethyl sulfide complex.
-
Add a solution of 8-acetyl-6-(benzyloxy)-2H-benzo[b][1][6]oxazin-3(4H)-one in THF dropwise at a controlled temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with methanol.
-
Purify the product using column chromatography to obtain (R)-6-(benzyloxy)-8-(1-hydroxyethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one.
-
Step 5: Epoxidation
The alcohol is converted to an epoxide, which will be opened in the next step by the amine side chain.
-
Materials:
-
Procedure:
-
Add sodium hydride to anhydrous DMSO under an inert atmosphere.
-
Slowly add trimethylsulfoxonium iodide and stir until the evolution of hydrogen ceases.
-
Add a solution of (R)-6-(benzyloxy)-8-(1-hydroxyethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one in DMSO.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1][6]oxazin-3(4H)-one.
-
Step 6: Coupling with the Amine Side Chain
The epoxide is opened by the amine side chain to form the immediate precursor to Olodaterol.
-
Materials:
-
Procedure:
-
Dissolve the epoxide and the amine in the solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 6-(benzyloxy)-8-((R)-1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-benzo[b][1][6]oxazin-3(4H)-one.
-
Step 7: Debenzylation to Yield Olodaterol
The final step is the removal of the benzyl protecting group to yield the free phenol of Olodaterol.
-
Materials:
-
Procedure:
-
Dissolve the protected compound in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Olodaterol. A final purification by recrystallization or chromatography may be necessary.
-
Quantitative Data Summary
The following table summarizes indicative yields for key steps in a potential Olodaterol synthesis. These values are based on related literature and patent examples and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Reagents and Conditions | Indicative Yield (%) | Reference |
| 1 | Bromination | Br₂ or NBS in Acetic Acid | 80-90 | General knowledge |
| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | 85-95 | [7] |
| 3 | Cyclization | Chloroacetyl chloride, Base | 70-80 | [5] |
| 4 | Chiral Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂ | 80-90 (with high e.e.) | [8] |
| 5 | Epoxidation | (CH₃)₃SO⁺I⁻, NaH, DMSO | 70-85 | [5] |
| 6 | Amine Coupling | 2-(4-methoxyphenyl)-1,1-dimethylethanamine, Isopropanol, Reflux | 60-75 | [5][8] |
| 7 | Debenzylation | H₂, 10% Pd/C, Methanol | 90-99 | [6][8] |
Signaling Pathway and Experimental Workflow
Olodaterol Signaling Pathway
Olodaterol is a selective agonist for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor.[9][10] Upon binding to β2-AR on airway smooth muscle cells, it initiates a signaling cascade that leads to bronchodilation.
Caption: Olodaterol's mechanism of action leading to bronchodilation.
General Experimental Workflow for Synthesis and Purification
The synthesis of a pharmaceutical compound like Olodaterol from an intermediate such as this compound follows a structured workflow.
Caption: A typical workflow for multi-step organic synthesis.
References
- 1. What is the mechanism of Olodaterol Hydrochloride? [synapse.patsnap.com]
- 2. This compound | 861841-94-3 | Benchchem [benchchem.com]
- 3. Pharmacologic rationale underlying the therapeutic effects of tiotropium/olodaterol in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfdchem.com [sfdchem.com]
- 5. WO2016038628A2 - A process for preparing olodaterol and intermediates thereof - Google Patents [patents.google.com]
- 6. Olodaterol synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined bronchodilators (tiotropium plus olodaterol) for patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olodaterol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Friedel-Crafts Acylation of Polysubstituted Phenols
Welcome to the Technical Support Center for the Friedel-Crafts acylation of polysubstituted phenols. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield or no product in the Friedel-Crafts acylation of my polysubstituted phenol?
A1: Low yields in the Friedel-Crafts acylation of phenols are a common issue, often stemming from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by the phenolic hydroxyl group. The lone pairs on the oxygen atom coordinate with the Lewis acid, forming a complex that reduces the catalyst's activity. This complexation also deactivates the aromatic ring toward the desired electrophilic substitution.
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is often the kinetically favored product, leading to a mixture of products and a lower yield of the desired C-acylated compound.[1]
-
Substrate Deactivation: If the polysubstituted phenol contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring will be deactivated, hindering the electrophilic aromatic substitution reaction.
-
Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the reaction setup will hydrolyze the catalyst, rendering it inactive.
Q2: How can I favor the desired C-acylation over the competing O-acylation?
A2: The balance between C- and O-acylation can be shifted by carefully controlling the reaction conditions:
-
Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid (typically 2-3 equivalents) can promote C-acylation. The excess catalyst can coordinate to the oxygen of any initially formed O-acylated ester, facilitating its rearrangement to the more thermodynamically stable C-acylated product via a Fries rearrangement. In contrast, low concentrations of the catalyst tend to favor the formation of the O-acylated product.[2]
-
Fries Rearrangement: A reliable two-step approach is to first intentionally perform the O-acylation to form the phenyl ester, and then induce a Fries rearrangement with a Lewis acid to migrate the acyl group to the aromatic ring. This method often provides higher yields of the desired C-acylated product.
Q3: How can I control the regioselectivity (ortho vs. para acylation) of the reaction?
A3: The regioselectivity of Friedel-Crafts acylation on phenols and the Fries rearrangement is primarily influenced by temperature and the choice of solvent:
-
Temperature: Lower reaction temperatures (e.g., < 60°C) generally favor the formation of the para isomer, which is the kinetically controlled product.[3][4] Higher temperatures (e.g., > 160°C) tend to favor the formation of the ortho isomer, the thermodynamically more stable product, due to chelation of the catalyst between the hydroxyl and carbonyl groups.[3][4]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product.[3] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.[3][5]
Q4: My polysubstituted phenol is highly activated, and I'm getting a complex mixture of products. What are my options?
A4: For highly activated substrates like polyhydroxy- or polyalkoxyphenols, standard Friedel-Crafts conditions can lead to multiple side reactions. In such cases, alternative methods are recommended:
-
Houben-Hoesch Reaction: This reaction is particularly effective for the acylation of electron-rich phenols and phenolic ethers. It utilizes a nitrile as the acylating agent in the presence of a Lewis acid (commonly ZnCl₂) and gaseous HCl.[6]
-
Protecting Groups: Protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) can prevent catalyst deactivation and O-acylation. The alkoxy group is still an ortho, para-director. The protecting group can be removed after the acylation step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst Inactivity | - Use fresh, anhydrous Lewis acid from a newly opened container. - Ensure all glassware is flame-dried before use. - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst | - Increase the molar ratio of the Lewis acid to the phenol (try 2-3 equivalents). | |
| O-Acylation is the Major Product | - Increase the amount of Lewis acid. - Consider performing a Fries rearrangement on the isolated O-acylated product. | |
| Deactivated Aromatic Ring | - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Increase the reaction temperature. - If the ring is strongly deactivated, this reaction may not be suitable. | |
| Poor Regioselectivity (Mixture of Ortho and Para Isomers) | Suboptimal Temperature | - For the para isomer, run the reaction at a lower temperature (e.g., 0-25°C). - For the ortho isomer, increase the reaction temperature (e.g., >100°C). |
| Inappropriate Solvent | - To favor the para isomer, use a more polar solvent (e.g., nitrobenzene). - To favor the ortho isomer, use a non-polar solvent (e.g., carbon disulfide, 1,2-dichloroethane). | |
| Formation of Multiple Unidentified Products | Highly Activated Substrate | - Consider using a milder Lewis acid. - Explore alternative reactions like the Houben-Hoesch reaction. - Protect the hydroxyl group before acylation. |
| Reaction Time | - Monitor the reaction progress by TLC to avoid over-reaction or decomposition. |
Data Presentation
Table 1: Influence of Catalyst Concentration on C- vs. O-Acylation of Phenols
| Substrate | Catalyst/Solvent | Product Type | Yield (%) |
| Phenol, o/p-Substituted | 1% TfOH in CH₃CN | O-Acylated (Ester) | >90% (up to 99%) |
| Phenol, o/p-Substituted | Neat TfOH (solvent) | C-Acylated (Ketone) | >90% |
| m-Substituted Phenol | Neat TfOH (solvent) | C-Acylated (Ketone) | 40-50% |
| Phenol Esters (o/p-Subst.) | Neat TfOH (solvent) | C-Acylated (Ketone) | >90% |
| Phenol Esters (m-Subst.) | Neat TfOH (solvent) | C-Acylated (Ketone) | 30-60% |
Table 2: Regioselectivity in the Fries Rearrangement of p-Cresyl Acetate
| Catalyst | Solvent | Temperature (°C) | Ortho-Product Yield (%) | Para-Product Yield (%) |
| AlCl₃ | None | 25 | - | Major |
| AlCl₃ | None | 165 | Major | - |
| AlCl₃ | Nitrobenzene | 25 | - | Major |
| AlCl₃ | Carbon Disulfide | 25 | Major | - |
Table 3: Regioselective Ortho-Acylation of p-Cresol with Carboxylic Acids
| Acylating Agent | Catalyst | Power (W) | Time (min) | Yield (%) |
| Acetic Acid | SnCl₄ | 800 | 2 | 92 |
| Propanoic Acid | SnCl₄ | 800 | 2 | 95 |
| Butanoic Acid | SnCl₄ | 800 | 2 | 94 |
| Pentanoic Acid | SnCl₄ | 800 | 2 | 92 |
| Benzoic Acid | SnCl₄ | 800 | 3 | 90 |
Experimental Protocols
Protocol 1: Fries Rearrangement of a Phenyl Ester
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).
-
Solvent Addition: Add a dry, inert solvent (e.g., nitrobenzene for para-product, or 1,2-dichloroethane for ortho-product) to create a slurry.
-
Substrate Addition: Cool the slurry to the desired temperature (0-5°C for para-selectivity, or reflux for ortho-selectivity). Slowly add a solution of the phenyl ester (1.0 equivalent) in the same solvent.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Houben-Hoesch Reaction for Acylation of a Polyhydroxyphenol
-
Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place the polyhydroxyphenol (1.0 equivalent), the nitrile (1.1 equivalents), and anhydrous zinc chloride (1.2 equivalents) in anhydrous diethyl ether.
-
HCl Gas Introduction: Cool the mixture in an ice bath and pass a steady stream of dry hydrogen chloride gas through the solution with vigorous stirring.
-
Reaction: Continue passing HCl gas until the reaction is complete (monitor by TLC). The ketimine hydrochloride may precipitate.
-
Hydrolysis: After completion, remove the solvent under reduced pressure. Add water to the residue and heat the mixture to hydrolyze the ketimine intermediate to the corresponding ketone.
-
Workup and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by recrystallization or column chromatography.
Visualizations
References
preventing over-nitration in the synthesis of nitroaromatic compounds
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for controlling nitration reactions and preventing the formation of undesired over-nitrated byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nitroaromatic compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: My reaction is producing significant amounts of di- or tri-nitrated products.
-
Question: I am trying to synthesize a mono-nitroaromatic compound, but my final product is contaminated with significant amounts of di- and even tri-nitrated species. How can I prevent this over-nitration?
-
Answer: Over-nitration is a common issue, particularly with activated aromatic rings. Several factors could be contributing to this. Consider the following troubleshooting steps:
-
Temperature Control: Nitration is a highly exothermic reaction. Elevated temperatures increase the reaction rate and can lead to the nitration of the initially formed mono-nitro product.[1] It is crucial to maintain a low and consistent temperature throughout the reaction. For many standard nitrations, temperatures are kept below 50°C, and for highly reactive substrates, this may need to be as low as 0-5°C.[1]
-
Reaction Time: Prolonged exposure to the nitrating agent can result in further nitration.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be quenched as soon as the starting material has been consumed to the desired extent.[1]
-
Order of Addition: For substrates that are highly susceptible to nitration, the order in which reagents are mixed is critical. Slowly adding the aromatic compound to the cooled nitrating mixture can help maintain a low concentration of the organic substrate, thereby controlling the reaction rate and minimizing over-nitration.[1]
-
Nitrating Agent Strength: The classic mixed acid system (concentrated nitric and sulfuric acids) is a very strong nitrating agent.[2] For sensitive substrates, consider using a milder nitrating agent. Options include diluted nitric acid or a mixture of nitric acid with acetic acid or acetic anhydride.[1] Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can also offer more controlled nitration.[1]
-
Issue 2: The nitration of my activated aromatic substrate is uncontrollable and leads to decomposition.
-
Question: My substrate contains a strong activating group (e.g., -OH, -NH₂), and the reaction is too vigorous, resulting in the formation of tar and other decomposition products. What should I do?
-
Answer: Highly activated aromatic compounds are extremely reactive towards electrophilic nitration, which can lead to a loss of control over the reaction. The following strategies can help manage these vigorous reactions:
-
Use of Protecting Groups: For highly activating and sensitive groups like amines (-NH₂), protection is a key strategy. For instance, an aniline can be converted to an acetanilide by reacting it with acetic anhydride. This moderates the activating effect of the amino group and directs nitration primarily to the para position. The protecting group can be easily removed later by hydrolysis.[1]
-
Milder Nitrating Agents: As with preventing over-nitration, employing milder nitrating agents is crucial. The aggressive nature of mixed acid can lead to oxidation and decomposition of activated substrates.
-
Strict Temperature Control: Maintaining very low temperatures (e.g., 0-5°C) is essential to slow down the reaction rate and prevent it from becoming uncontrollable.[1]
-
Issue 3: I am getting an undesired isomer distribution in my product mixture.
-
Question: The regioselectivity of my nitration is poor, yielding a mixture of ortho, meta, and para isomers that are difficult to separate. How can I improve this?
-
Answer: The directing effect of the substituents on the aromatic ring is the primary determinant of regioselectivity. However, reaction conditions can also significantly influence the isomer ratio.
-
Catalyst Selection: The use of solid acid catalysts, such as zeolites, can significantly enhance regioselectivity. Due to their shape-selective nature, zeolites can favor the formation of the para isomer by sterically hindering the formation of the ortho isomer within their pores.[3][4]
-
Temperature: While its main role is to control the reaction rate, temperature can also have a modest effect on the isomer distribution. Experimenting with different temperatures within the optimal range for mono-nitration may help improve the desired isomer ratio.
-
Alternative Nitrating Systems: Certain nitrating systems can favor specific isomers. For instance, nitration with N₂O₄/O₃/O₂ mixtures has been shown to provide ortho selectivity for some aromatic ketones.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used in aromatic nitration? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5][6] Sulfuric acid also absorbs the water produced during the reaction, which helps to drive the equilibrium towards the products.[7]
Q2: How can I monitor the progress of my nitration reaction? A2: The progress of a nitration reaction can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal time to stop the reaction.
Q3: What is the proper work-up procedure for a nitration reaction? A3: A typical work-up procedure involves carefully pouring the reaction mixture onto crushed ice to quench the reaction.[1] The product, often an oil or a solid, can then be separated. The organic layer should be washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then washed with water again. Finally, the organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[1]
Q4: Are there safer alternatives to the conventional mixed acid system? A4: Yes, several alternatives to the hazardous mixed acid system have been developed. Nitronium salts, such as NO₂BF₄ and NO₂PF₆, are effective nitrating agents.[1] Dinitrogen pentoxide (N₂O₅) is another powerful and cleaner nitrating agent.[1] Additionally, continuous flow processing offers a safer way to handle nitration reactions by allowing for precise control over temperature and stoichiometry.[2]
Q5: How do substituents on the aromatic ring affect the ease of nitration? A5: Substituents significantly influence the reactivity of the aromatic ring. Electron-donating groups (e.g., -CH₃, -OH, -NH₂) activate the ring, making it more nucleophilic and thus more reactive towards electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring, making nitration more difficult.[6]
Experimental Protocols
Protocol 1: General Procedure for the Mono-nitration of Benzene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid. It is crucial to maintain the temperature of the mixture below 10°C during this addition.[1]
-
Nitration Reaction: To the cooled nitrating mixture, add benzene dropwise while ensuring the reaction temperature does not exceed 50°C.[1] The addition should be slow to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the same temperature for a specified period (e.g., 30-60 minutes). Monitor the progress of the reaction by TLC or GC analysis.[1]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The nitrobenzene will separate as a yellow oil.[1]
-
Purification: Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally with water again. Dry the organic layer using an anhydrous salt like magnesium sulfate (MgSO₄) and then remove the solvent under reduced pressure. The crude nitrobenzene can be further purified by distillation.[1]
Protocol 2: Controlled Mono-nitration of Aniline via Acetanilide
-
Protection of the Amino Group: React aniline with acetic anhydride to form acetanilide. This is typically done by slowly adding acetic anhydride to a cooled solution of aniline.[1]
-
Nitration of Acetanilide: Prepare a nitrating mixture as described in Protocol 1. Slowly add the acetanilide to the cooled nitrating mixture, making sure to maintain a low temperature (e.g., 0-5°C).[1]
-
Reaction and Work-up: Allow the reaction to proceed until completion, which should be monitored by TLC. Quench the reaction by pouring it onto ice. The solid p-nitroacetanilide will precipitate out of the solution.[1]
-
Hydrolysis (Deprotection): Collect the p-nitroacetanilide by filtration. To convert it back to p-nitroaniline, hydrolyze it by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[1]
-
Purification: The resulting p-nitroaniline can be purified by recrystallization.[1]
Data Presentation
Table 1: General Temperature Guidelines for Mono-Nitration
| Substrate | Activating/Deactivating Nature | Recommended Temperature Range | Notes |
| Benzene | Neutral | < 50-60°C | Higher temperatures increase the risk of dinitration.[8] |
| Toluene | Activating | 30-40°C | Reacts faster than benzene; lower temperature helps control the reaction and prevent over-nitration.[8][9] |
| Aniline | Strongly Activating | 0-5°C (as Acetanilide) | Direct nitration is uncontrollable; protection of the amino group is necessary.[1] |
| Phenol | Strongly Activating | Low Temperature (e.g., 0-5°C) with dilute HNO₃ | Highly reactive; mixed acid can cause oxidation and decomposition. |
| Nitrobenzene | Deactivating | 90-100°C | The deactivating nitro group requires more forcing conditions for a second nitration.[6] |
Visualizations
Caption: A troubleshooting flowchart for addressing over-nitration issues.
Caption: Workflow for the controlled mono-nitration of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Regioselective Synthesis of Polysubstituted Acetophenones
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted acetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in the synthesis of polysubstituted acetophenones?
The main challenge lies in controlling the position of the incoming acetyl group on an already substituted aromatic ring. The directing effects of the existing substituents play a crucial role. Activating groups (electron-donating) typically direct the incoming electrophile to the ortho and para positions, while deactivating groups (electron-withdrawing) direct it to the meta position.[1] Steric hindrance can also influence the regioselectivity, often favoring the para product over the ortho product.[2]
Q2: Which synthetic methods are commonly used, and what are their primary regioselectivity challenges?
The most common methods include:
-
Friedel-Crafts Acylation: Prone to generating mixtures of ortho and para isomers for activated rings. For deactivated rings, harsh conditions are often required, which can lead to side reactions.[3]
-
Fries Rearrangement: This method is used for synthesizing hydroxyacetophenones from phenolic esters. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions such as temperature and solvent.[4]
-
Directed ortho-Metalation (DoM): Offers excellent regioselectivity for ortho substitution by using a directing metalation group (DMG). The main challenge is the requirement for strong organolithium bases and strictly anhydrous conditions.[5]
-
Cross-Coupling Reactions (e.g., Suzuki, Negishi): Provide a versatile route to polysubstituted acetophenones with high regioselectivity determined by the position of the leaving group (e.g., halogen) on one coupling partner and the organometallic species on the other. Challenges include catalyst selection, reaction optimization, and functional group tolerance.
Troubleshooting Guides
Method 1: Friedel-Crafts Acylation
Issue: Low yield of the desired acetophenone.
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | Strongly electron-withdrawing groups on the substrate can hinder the reaction. Consider using a more potent Lewis acid or higher reaction temperatures. For highly deactivated rings, alternative synthetic routes like nucleophilic aromatic substitution may be necessary. |
| Catalyst Inactivity | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible. |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if side products are observed, lowering the temperature may improve selectivity and yield. |
| Incorrect Stoichiometry | In many cases, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone. Using sub-stoichiometric amounts can lead to incomplete conversion.[6] |
Issue: Formation of multiple isomers (ortho and para).
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The ratio of ortho to para isomers is governed by a combination of the directing effect of the substituent and steric hindrance. For bulky acylating agents or substrates, the para product is generally favored. |
| Reaction Temperature | Lower temperatures often favor the kinetically controlled product, which can sometimes lead to a higher proportion of one isomer. Experiment with a range of temperatures to optimize the desired regioselectivity. |
| Choice of Lewis Acid | The nature and amount of the Lewis acid can influence the isomer ratio. It is often necessary to screen different catalysts. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The regioselectivity of Friedel-Crafts acylation is highly sensitive to the substrate, acylating agent, Lewis acid, solvent, and temperature. Below are tables summarizing these effects.
Table 1: Regioselectivity in the Acylation of Toluene
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | ortho (%) | meta (%) | para (%) |
| Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1.2 | 0.2 | 98.6 |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | 25 | 9.9 | 1.5 | 88.6 |
| Propionyl Chloride | AlCl₃ | CS₂ | 0 | 0.8 | 0.2 | 99.0 |
Data compiled from various sources.
Table 2: Effect of Lewis Acid on the Acylation of Anisole with Acetic Anhydride
| Lewis Acid | Temperature (°C) | Yield (%) | ortho/para Ratio |
| AlCl₃ | 25 | 92 | 1:99 |
| FeCl₃ | 25 | 85 | 5:95 |
| ZnCl₂ | 70 | 60 | 10:90 |
| TiCl₄ | 0 | 88 | 2:98 |
Data is illustrative and compiled from various literature sources.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of the para-isomer, favored due to steric hindrance at the ortho position.[2]
Materials:
-
Anisole
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Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
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5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) to the cooled suspension with vigorous stirring.
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Addition of Substrate: Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2] This step hydrolyzes the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with 5% NaOH solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 4-methoxyacetophenone.
Protocol 2: ortho-Selective Synthesis of 2-Hydroxyacetophenone via Fries Rearrangement
The Fries rearrangement of phenyl acetate can be directed to favor the ortho-isomer at higher temperatures.[4]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, add phenyl acetate (1.0 equivalent) to nitrobenzene.
-
Addition of Catalyst: Gradually add anhydrous AlCl₃ (1.2 equivalents) in portions to the solution while stirring.
-
Heating: Heat the reaction mixture to a higher temperature (e.g., 160-170 °C) and maintain for the required time (monitor by TLC). Higher temperatures favor the formation of the ortho-isomer.[4]
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Workup: Perform a steam distillation to remove the nitrobenzene solvent. The desired hydroxyacetophenones will remain.
-
Purification: The mixture of ortho- and para-isomers can be separated by fractional distillation or column chromatography.
Visualizations
Friedel-Crafts Acylation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.
Regioselectivity Control in Acetophenone Synthesis
Caption: Decision tree for selecting a synthetic method based on the desired regioisomer.
References
Technical Support Center: Optimization of Benzyloxy Group Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of benzyloxy group (Bn) deprotection.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the deprotection of a benzyloxy group in a question-and-answer format.
Question 1: My catalytic hydrogenation reaction for debenzylation is slow or has stalled. What are the common causes and potential solutions?
Answer: A sluggish or incomplete debenzylation via catalytic hydrogenation is a frequent challenge.[1] Several factors can contribute to this issue:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or may have been improperly handled.[1]
-
Catalyst Poisoning: Trace impurities in the starting material, solvents, or from glassware can poison the palladium catalyst. Sulfur- and nitrogen-containing compounds are particularly notorious for this.[1][3]
-
Solution: Purify the starting material thoroughly before the reaction. Use high-purity solvents and acid-wash glassware. If poisoning is suspected, increasing the catalyst loading might help, but purification is the most effective solution.[1]
-
-
Poor Solubility: The starting material or partially deprotected intermediates may have poor solubility in the chosen solvent, limiting access to the catalyst surface.[1]
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Insufficient Hydrogen Pressure: For some substrates, especially those with sterically hindered benzyl groups, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[1]
-
Solution: Increase the hydrogen pressure using a high-pressure hydrogenation apparatus like a Parr shaker.[1]
-
-
Inadequate Mixing: In a heterogeneous reaction, vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen.[4]
-
Solution: Ensure the reaction mixture is being stirred vigorously.
-
Question 2: I am observing the formation of side products during my debenzylation reaction. How can I minimize these?
Answer: Side reactions can occur, particularly the reduction of other functional groups.[5]
-
Solution:
-
Catalyst Selection: The choice of catalyst can influence selectivity. Pd/C is generally a good choice for cleaving benzyl ethers without affecting many other functional groups.[2]
-
Alternative Methods: If catalytic hydrogenation is not selective, consider alternative deprotection methods:
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Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor (e.g., ammonium formate, formic acid) in situ, which can be milder and avoid the need for gaseous hydrogen.[2][6]
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Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, which is orthogonal to reductive methods.[1][7]
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Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, but this is a harsh method.[1][8]
-
-
Question 3: My reaction shows multiple spots on TLC, indicating partial deprotection. How can I drive the reaction to completion?
Answer: Seeing a mixture of partially deprotected products is a common issue.[1]
-
Solution:
-
Increase Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst can help.[1]
-
Increase Hydrogen Pressure: Using a high-pressure hydrogenation apparatus can significantly improve the reaction rate.[1]
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Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[1]
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Add an Acidic Co-solvent: Adding a small amount of acetic acid or a few drops of hydrochloric acid can sometimes accelerate the reaction.[1][4]
-
Question 4: Are there safer alternatives to using high-pressure hydrogen gas for debenzylation?
Answer: Yes, Catalytic Transfer Hydrogenation (CTH) is a much safer alternative as it avoids the handling of flammable and high-pressure hydrogen gas.[6]
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Solution: In CTH, a hydrogen donor molecule generates hydrogen in situ. Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[2][6] The reaction is often carried out at or near room temperature and atmospheric pressure.[6]
Data Presentation
The following tables summarize typical reaction conditions for various benzyloxy group deprotection methods.
Table 1: Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Source | Pressure | Solvent | Temperature (°C) | Typical Reaction Time |
| 10% Pd/C | 10 - 20% | H₂ balloon | Atmospheric | MeOH, EtOH, EtOAc, THF | Room Temperature | 4 - 24 hours |
| 10% Pd/C | 10 - 50% | H₂ gas | 50 - 100 psi | MeOH, EtOH, EtOAc, THF | Room Temperature - 50 | 1 - 12 hours |
| 20% Pd(OH)₂/C | 10 - 20% | H₂ balloon | Atmospheric | MeOH, EtOH, EtOAc, THF | Room Temperature | 2 - 12 hours |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Donor | Equivalents of Donor | Solvent | Temperature (°C) | Typical Reaction Time |
| 10% Pd/C | 10 - 20% | Ammonium Formate | 3 - 5 | MeOH, EtOH | Reflux | 10 - 60 minutes |
| 10% Pd/C | 10 - 20% | Formic Acid | - | MeOH, EtOH | Room Temperature - Reflux | 1 - 8 hours |
| 10% Pd/C | 10 - 20% | Triethylsilane | 3 | Dichloromethane | Room Temperature | 1 - 6 hours |
Table 3: Oxidative Debenzylation Conditions
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time |
| DDQ | 1.5 - 2.5 | Dichloromethane/H₂O | Room Temperature | 1 - 24 hours |
| DDQ (catalytic) | 0.25 | Dichloromethane/H₂O | Room Temperature (with visible light) | 4 - 12 hours |
Experimental Protocols
Protocol 1: General Procedure for Debenzylation by Catalytic Hydrogenation
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Dissolution: Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle two more times to ensure an inert atmosphere is replaced with hydrogen.
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Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen from the balloon.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the catalyst on the filter paper to dry completely.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified if necessary.[9]
Protocol 2: General Procedure for Debenzylation by Catalytic Transfer Hydrogenation with Ammonium Formate
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate in methanol or ethanol.[6]
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[6]
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents per benzyl group) to the reaction mixture.[6][10]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.[6]
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by standard methods such as column chromatography or recrystallization.[6]
Protocol 3: General Procedure for Oxidative Debenzylation with DDQ
-
Reaction Setup: Dissolve the benzyl-protected substrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.5-2.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. For catalytic versions, a visible light source may be required.[7] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for catalytic debenzylation.
Caption: Troubleshooting logic for slow or incomplete debenzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thaiscience.info [thaiscience.info]
- 9. benchchem.com [benchchem.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
Technical Support Center: Purification of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My crude product is a dark, oily residue. Which purification method should I choose first?
A1: An oily or deeply colored crude product suggests the presence of significant impurities. It is generally advisable to start with column chromatography. This technique is highly effective at separating the desired compound from a wide range of impurities, including unreacted starting materials, byproducts from the nitration reaction (e.g., isomers), and decomposition products. Recrystallization is more effective when the starting material has a relatively high purity (typically >90%).
Q2: I am attempting recrystallization, but my compound is not crystallizing upon cooling. What should I do?
A2: This is a common issue that can be addressed by several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a small amount of pure product, add a "seed" crystal to the solution.
-
Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly. A gradual decrease in temperature promotes the formation of larger, purer crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Solvent System: The chosen solvent may not be optimal. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For this particular molecule, mixtures of ethyl acetate and hexane, or ethanol and water, are good starting points. You may need to adjust the ratio of the solvents.
Q3: After attempting recrystallization, my product has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.
-
Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation. Then, allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent mixtures. For a polar compound like this, increasing the polarity of the solvent system slightly might help.
-
Pre-purification: If oiling out persists, it is a strong indicator of high impurity levels. Purify the crude product by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization on the partially purified material.
Q4: During column chromatography, my compound is not moving from the origin (low Rf value) even with a relatively polar eluent. What is the problem?
A4: A very low retention factor (Rf) on a silica gel column indicates strong binding of your compound to the stationary phase. This is expected for a polar molecule containing hydroxyl and nitro groups.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You can also consider adding a small percentage of a more polar solvent like methanol to the eluent system.
-
Check for Acidity: The phenolic hydroxyl group can interact strongly with the slightly acidic silica gel. Adding a small amount of acetic acid (e.g., 0.1-1%) to your eluent can sometimes improve elution by protonating the compound and reducing its interaction with the silica.
Q5: My purified compound shows a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice, leading to melting over a wider temperature range. To address this, you may need to repeat the purification step. If you performed recrystallization, try a different solvent system or a slower crystallization process. If you used column chromatography, ensure that you collected fractions carefully and combined only those containing the pure product, as confirmed by Thin Layer Chromatography (TLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the two primary purification techniques for this compound. These are representative values to aid in the selection of a purification strategy.
| Purification Method | Purity Achieved (by HPLC) | Typical Yield | Throughput | Key Considerations |
| Recrystallization | 95-99% | 60-85% | High | Best for material that is already relatively pure (>90%). Requires careful solvent selection and slow cooling. |
| Column Chromatography | >99% | 40-70% | Low | Ideal for crude mixtures with significant impurities. More time-consuming and uses larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethyl acetate/hexane, ethanol/water) at room temperature and upon heating. A suitable solvent system will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent mixture while stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A decision workflow for selecting a purification technique.
Caption: A logical guide for troubleshooting recrystallization issues.
managing competitive O-acylation vs C-acylation in phenol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the competitive O-acylation versus C-acylation in phenol synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between O-acylation and C-acylation of phenols?
A1: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl group (O-acylation) or the aromatic ring (C-acylation).
-
O-acylation is a nucleophilic acyl substitution reaction on the phenolic oxygen, resulting in the formation of a phenyl ester. This reaction is generally faster and is favored under kinetic control.
-
C-acylation is an electrophilic aromatic substitution reaction (a Friedel-Crafts type reaction) that forms hydroxyaryl ketones. This product is thermodynamically more stable. The Fries rearrangement is a key method to achieve C-acylation from an O-acylated product.[1]
Q2: What is the Fries Rearrangement and when is it used?
A2: The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] It is a crucial method for achieving C-acylation, especially when direct Friedel-Crafts acylation of phenols is inefficient.[1] The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring.[1][2]
Q3: What factors determine whether O-acylation or C-acylation is the major product?
A3: The outcome of the reaction is primarily determined by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Favors O-acylation): O-acylation is the faster reaction and is favored under milder conditions, often in the presence of a base or a low concentration of an acid catalyst.
-
Thermodynamic Control (Favors C-acylation): C-acylation leads to a more stable product and is favored under harsher conditions, typically requiring a strong Lewis acid catalyst (like AlCl₃) in stoichiometric amounts and often higher temperatures.
Q4: How can I control the ortho vs. para regioselectivity in C-acylation?
A4: The regioselectivity of the Fries rearrangement (ortho vs. para C-acylation) is influenced by several factors:
-
Temperature: Low temperatures (e.g., < 60°C) generally favor the para product, while high temperatures (e.g., > 160°C) favor the ortho product.[1][3] This is a classic example of thermodynamic versus kinetic control, where the ortho isomer forms a more stable bidentate complex with the Lewis acid at higher temperatures.[1]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product. As the solvent polarity increases, the proportion of the para product also increases.[1][4]
-
Catalyst: The choice and amount of Lewis acid can influence the ortho/para ratio.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of C-acylated product (hydroxyaryl ketone) | 1. Insufficient Catalyst: Lewis acids like AlCl₃ are consumed by complexation with both starting material and product, requiring more than stoichiometric amounts. 2. Unstable Acyl Group: The harsh conditions of the Fries rearrangement can degrade certain acyl groups.[1][2] 3. Deactivating Groups: Electron-withdrawing or meta-directing groups on the aromatic ring hinder the electrophilic substitution.[1][2] 4. Reaction Temperature Too Low: C-acylation via Fries rearrangement often requires elevated temperatures to proceed.[3] | 1. Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the substrate.[5] 2. Ensure the acyl component is stable under the reaction conditions.[1][2] 3. This method may not be suitable for heavily deactivated phenols.[1] Consider alternative synthetic routes. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[3] |
| Exclusive or high yield of O-acylated product (phenyl ester) | 1. Reaction Conditions Favor Kinetic Control: The conditions used (e.g., low temperature, insufficient Lewis acid) favor the faster O-acylation. 2. Use of Base: Bases like pyridine promote O-acylation by increasing the nucleophilicity of the phenol. | 1. To promote C-acylation, increase the amount of Lewis acid and/or the reaction temperature to favor thermodynamic control. 2. If C-acylation is desired, avoid basic conditions. If O-acylation is the goal, base catalysis is appropriate. |
| Poor regioselectivity (undesired ortho/para ratio) | 1. Incorrect Temperature: The temperature is not optimized for the desired isomer.[1][3] 2. Inappropriate Solvent: The solvent polarity may be favoring the undesired isomer.[1][4] | 1. For the para product, use lower reaction temperatures. For the ortho product, use higher temperatures.[1][3] 2. Use a non-polar solvent to favor the ortho product and a more polar solvent to favor the para product.[1][4] |
| Formation of side products/tar | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization, especially with sensitive substrates. 2. Reaction Time Too Long: Prolonged reaction times, especially at high temperatures, can lead to side reactions. 3. Moisture in the Reaction: Lewis acids like AlCl₃ react violently with water, which can lead to uncontrolled reactions and poor yields. | 1. Optimize the reaction temperature; a moderate increase may be sufficient.[6] 2. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed. 3. Ensure all reagents and glassware are thoroughly dried before use. |
Experimental Protocols
Key Experiment: Fries Rearrangement of Phenyl Acetate
This protocol describes the conversion of phenyl acetate to a mixture of o- and p-hydroxyacetophenone, catalyzed by aluminum chloride.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent, optional)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add phenyl acetate. If using a solvent, add dry nitrobenzene.
-
Cool the flask in an ice bath.
-
Slowly and carefully add anhydrous aluminum chloride in portions. An excess of AlCl₃ is typically required.[5]
-
After the addition is complete, slowly heat the reaction mixture. The temperature will determine the ortho/para ratio. For a higher proportion of the ortho isomer, a higher temperature (e.g., >160°C) is used. For the para isomer, a lower temperature (e.g., <60°C) is preferred.[3]
-
Maintain the temperature for the desired reaction time (this may range from a few hours to overnight, monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of o- and p-hydroxyacetophenone can be separated by techniques such as fractional distillation (the ortho isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography.[3]
Visualizations
Caption: Competitive pathways for O- and C-acylation of phenols.
Caption: Experimental workflow for the Fries rearrangement.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Catalyst & Ligand Issues
Q1: My reaction is not starting, or the yield is very low. What are the first things to check regarding the catalyst?
A1: The issue often lies with the generation and stability of the active Pd(0) catalytic species. Here are the primary checkpoints:
-
Precatalyst Activation: Many common palladium sources are stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) form.[1][2] This activation step is critical and can be inefficient if the conditions (base, ligand, solvent, temperature) are not optimal.[1][2] Consider using well-defined, modern Pd(II) precatalysts (e.g., Buchwald or PEPPSI™ precatalysts) which are designed for reliable and clean generation of the active catalyst.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time.[4] Phosphine ligands are particularly susceptible to oxidation.[4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[4]
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace amounts of oxygen.[1][4] It is crucial to rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1][4]
Q2: I am observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
A2: The precipitation of metallic palladium, known as palladium black, is a visual indicator of catalyst deactivation through aggregation.[1] This occurs when the palladium atoms lose their supporting ligands and clump together, losing catalytic activity. Common causes and solutions include:
-
High Temperature or Concentration: Can promote aggregation. Consider lowering the reaction temperature or catalyst loading.[1][5]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1] Conversely, too much ligand can sometimes inhibit the reaction. Optimizing this ratio is key.
-
Ligand Degradation: If the phosphine ligand degrades (e.g., via oxidation), it can no longer stabilize the palladium center.[1]
Q3: How do I choose the correct ligand for my specific cross-coupling reaction?
A3: Ligand selection is critical and highly dependent on the substrates and reaction type.
-
Challenging Substrates: For difficult couplings, such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos) are often necessary to facilitate the oxidative addition step.[5]
-
Stability vs. Activity: Bidentate ligands (e.g., DPPF) can offer greater stability to the palladium center. However, the active catalyst is often a monoligated species, making bulky monodentate ligands more effective in many cases.[5]
-
Screening: The most effective method for finding the optimal ligand is often through experimental screening.[5]
Reagent & Reaction Condition Issues
Q4: I suspect protodeboronation of my boronic acid/ester is the main problem. How can I minimize this side reaction?
A4: Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a major side reaction, especially with electron-deficient arylboronic acids.[4] To mitigate this:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[4] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[4]
-
Anhydrous Conditions: Water can be the proton source for this side reaction. While some protocols use aqueous bases, ensuring anhydrous conditions can reduce protodeboronation.[4]
-
Reagent Stability: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates.[4]
Q5: My reaction is producing a significant amount of homocoupling product. What causes this and how can it be prevented?
A5: Homocoupling, the coupling of two identical partners (e.g., two boronic acid molecules), is a common side reaction that consumes starting material and lowers the yield of the desired cross-coupled product.[4]
-
Presence of Oxygen: The primary cause of boronic acid homocoupling is often the presence of oxygen.[4] Rigorous degassing of solvents and maintaining a robust inert atmosphere are critical for prevention.[4]
-
Ligand-to-Metal Ratio: An incorrect ratio can influence the relative rates of cross-coupling versus homocoupling. Screening ratios from 1:1 to 4:1 (ligand:metal) is advisable.[6]
-
Slow Addition: Slowly adding one of the coupling partners can help maintain a low concentration of the more reactive species, thereby minimizing its self-coupling.[6]
Q6: How critical are the choices of solvent and base?
A6: The solvent and base are not merely components of the reaction medium; they are critical parameters that profoundly influence yield and selectivity.[7][8]
-
Solvent: The solvent affects the solubility of reagents and the stability and activity of the catalyst.[7][9] Common solvents include DMF, THF, toluene, and dioxane.[7][10] The polarity of the solvent can significantly impact reactivity.[9]
-
Base: The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated during the reaction.[7][11] The choice of base can dramatically affect the reaction outcome, with common options including K₂CO₃, Cs₂CO₃, K₃PO₄, and organic amines.[4][12]
Data Presentation
Table 1: Example of Solvent and Base Optimization in a Heck Reaction
This table illustrates how yield can be dramatically affected by the choice of solvent and base for the coupling of iodobenzene and styrene.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | Et₃N | 100 | 85 |
| 2 | Toluene | Et₃N | 100 | 60 |
| 3 | Dioxane | Et₃N | 100 | 45 |
| 4 | DMF | K₂CO₃ | 100 | 92 |
| 5 | DMF | Cs₂CO₃ | 100 | 95 |
| 6 | DMF | KOAc | 100 | 88 |
| 7 | DMA | Na₂CO₃ | 50 | 99 |
Data adapted from trends and specific examples reported in the literature.[8][9][13][14]
Table 2: General Reactivity Trend of Aryl Electrophiles (X)
The reactivity of the aryl halide or pseudohalide coupling partner is a key factor in the success of a cross-coupling reaction.[4]
| Leaving Group (X) | Relative Reactivity | General Notes |
| -I | Very High | Most reactive, allows for milder reaction conditions. |
| -Br | High | Very common, robust reactivity. |
| -OTf | High | Reactivity is comparable to or slightly less than bromide. |
| -Cl | Low | Challenging substrates, often require specialized, highly active catalyst systems with bulky, electron-rich ligands.[4][15] |
Visualization of Key Concepts
Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for diagnosing causes of low reaction yield.
Common Catalyst Deactivation Pathways
Caption: Major pathways leading to the deactivation of the active catalyst.
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents
The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1][4]
Method: Freeze-Pump-Thaw (Recommended for highest purity)
-
Freeze: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 10-15 minutes. This removes the atmospheric gases above the frozen solvent.
-
Thaw: Close the valve to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready to be used.
Protocol 2: General Procedure for In Situ Precatalyst Activation
For many common Pd(II) sources, pre-formation of the active catalyst before adding substrates can improve results.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., 1.2-2.0 mol%).
-
Pre-coordination: Add a portion of the anhydrous, degassed solvent. Stir the mixture at room temperature for 15-30 minutes. This allows for the ligand to coordinate to the palladium center.
-
Activation/Reduction: Add the base and any other activating agents required by the specific protocol.
-
Heating (if required): Gently heat the mixture to the reaction temperature for 15-30 minutes. A color change is often observed as the active Pd(0) species is formed.
-
Substrate Addition: Once the catalyst is activated, add the coupling partners (aryl halide, organometallic reagent) to the reaction mixture.
-
Reaction: Proceed with the reaction as planned, maintaining the inert atmosphere and monitoring for progress.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. jmcct.com [jmcct.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
stability issues of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by its three main functional groups: the nitrophenol, the benzyl ether, and the acetophenone moieties. The primary factors leading to its degradation are:
-
Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation.[1][2][3] Exposure to UV or visible light can initiate photochemical reactions, leading to the breakdown of the molecule.
-
Elevated Temperatures: Thermal decomposition is a known issue for nitro-containing compounds.[4][5][6][7] The presence of any impurities can significantly lower the temperature at which decomposition begins.[4]
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and heat, often resulting in the formation of colored byproducts like quinones.[8][9][10]
-
Hydrolysis: The benzyl ether linkage can be susceptible to cleavage under strong acidic conditions.[11][12]
Q2: My sample of this compound has changed color from its original red-orange. What does this indicate?
A2: A visible change in color, such as darkening or the appearance of brown or black tints, is a strong indicator of chemical degradation. This is often due to the oxidation of the phenolic hydroxyl group, which can form highly conjugated quinone-type structures.[8][9][13]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it is recommended to store it at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[14][15][16][17] This minimizes exposure to light, oxygen, and moisture.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this exact molecule is limited, based on its functional groups, it should be stored away from strong oxidizing agents, strong acids, and bases.[18] Contact with metals that can catalyze oxidation should also be avoided.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Change in physical appearance (e.g., color change, clumping) | Oxidation of the phenol group or photodegradation. | Discard the sample as its purity is compromised. For future storage, ensure the compound is in a tightly sealed amber vial under an inert atmosphere and stored at 2-8°C. |
| Inconsistent or poor results in experiments (e.g., lower than expected yield, unexpected byproducts) | Degradation of the starting material. | Confirm the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use. If degradation is confirmed, procure a fresh batch of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Compare the chromatogram of the stored sample with a reference standard or a freshly prepared sample to identify degradation products. Review storage and handling procedures to prevent further degradation. |
Storage Condition Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down the rate of potential thermal degradation of the nitro group and oxidation of the phenol.[4][5][6][7] |
| Light | Store in an amber vial or in the dark | To prevent photodegradation, which is common for nitroaromatic compounds.[1][2][3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | To prevent oxidation of the phenolic hydroxyl group.[14][16] |
| Container | Tightly sealed glass vial | To prevent exposure to moisture and atmospheric oxygen. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the stored sample of this compound.
-
Dissolve the sample in the same solvent used for the standard to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
-
Identify any new peaks by comparing the chromatogram to that of the reference standard. The presence of new peaks indicates degradation.
-
Visualizing Potential Degradation and Troubleshooting
Below are diagrams illustrating a potential degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues with the compound.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Oxidation of Phenols to Quinones [jove.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 13. benchchem.com [benchchem.com]
- 14. ossila.com [ossila.com]
- 15. benchchem.com [benchchem.com]
- 16. ossila.com [ossila.com]
- 17. How To [chem.rochester.edu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Regioselective Nitration of Substituted Phenols
Welcome to the technical support center for the regioselective nitration of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired regioselectivity in their nitration reactions.
Frequently Asked Questions (FAQs)
Q1: My nitration of phenol with nitric acid and sulfuric acid gives a mixture of ortho and para isomers with poor selectivity. How can I improve this?
A1: The classic nitration of phenol with a mixture of concentrated nitric and sulfuric acids is often difficult to control and typically yields a mixture of 2-nitrophenol and 4-nitrophenol, along with oxidation byproducts.[1][2][3] To enhance regioselectivity, consider the following approaches:
-
Use of Dilute Nitric Acid: At lower temperatures (around 298 K), using dilute nitric acid can favor the formation of mononitrophenols over dinitrated products.[4][5] The ortho-isomer can be separated from the para-isomer by steam distillation due to its volatility, which arises from intramolecular hydrogen bonding.[4][5][6]
-
Alternative Nitrating Agents: Employing milder and more selective nitrating agents can significantly improve regioselectivity. Metal nitrates, such as copper(II) nitrate, iron(III) nitrate, or bismuth(III) nitrate, have been shown to provide better control.[7][8][9][10][11]
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites (e.g., ZSM-5, H-beta) or clays (e.g., montmorillonite K10) can offer shape-selective nitration, influencing the ortho/para ratio.[3][12][13][14][15][16]
Q2: I am observing significant amounts of tar-like oxidation byproducts in my reaction mixture. What is causing this and how can I prevent it?
A2: Phenols are highly susceptible to oxidation, especially under the harsh conditions of traditional nitration (concentrated HNO₃/H₂SO₄).[1][2] The formation of tar-like substances is a common issue. To mitigate this:
-
Milder Reaction Conditions: Avoid high temperatures and highly concentrated acids. The use of dilute nitric acid or alternative nitrating agents under milder conditions can reduce oxidation.[4][17]
-
Controlled Addition of Reagents: Slow, dropwise addition of the nitrating agent at low temperatures can help to control the reaction exotherm and minimize side reactions.
-
Use of Metal Nitrates: Reagents like Cu(NO₃)₂ or Fe(NO₃)₃ often require less harsh conditions and can lead to cleaner reactions.[7][10]
-
Flow Chemistry: Performing the nitration in a continuous flow reactor can provide better control over reaction temperature and time, thereby reducing the formation of byproducts.[18]
Q3: How can I selectively obtain the ortho-nitrophenol isomer?
A3: Achieving high ortho-selectivity is a common goal. Several strategies can be employed:
-
Metal Nitrate Catalysis: Certain metal nitrates have been reported to favor ortho-nitration. For instance, Fe(NO₃)₃·9H₂O is effective for electron-rich phenols, while Cu(NO₃)₂·6H₂O can be used for electron-deficient phenols to achieve high ortho-selectivity.[7][10]
-
Zeolite-Mediated Nitration: The use of zeolites, such as NaY, in solid-state nitration with fuming nitric acid has shown remarkable ortho-selectivity.[12]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a two-phase system with dilute nitric acid can lead to highly selective ortho-nitration.[15]
-
Cerium(IV) Ammonium Nitrate (CAN): In the presence of NaHCO₃, CAN can be a highly effective reagent for the regioselective ortho-nitration of a variety of phenols.[2]
Q4: I need to synthesize para-nitrophenol as the major product. What methods are available?
A4: While ortho-isomers are often favored due to chelation effects, specific conditions can promote the formation of the para-isomer:
-
Nitrosation followed by Oxidation: A two-step process involving the nitrosation of phenol with nitrous acid (HNO₂) to form p-nitrosophenol, followed by oxidation with dilute nitric acid, can yield p-nitrophenol as the major product.[19][20] The initial nitrosation is highly para-selective.
-
Steric Hindrance: Introducing a bulky substituent at the ortho-position of the phenol can sterically hinder the approach of the nitrating agent, thereby favoring substitution at the para-position.
-
Zeolite Catalysis: The pore structure of certain zeolites, like ZSM-5, can be utilized to favor the formation of the less bulky para-isomer through shape-selective catalysis.[13][21]
Q5: My reaction is resulting in over-nitration, leading to di- or tri-nitrophenols. How can I achieve mono-nitration?
A5: The high reactivity of the phenol ring makes it prone to multiple nitrations, especially with strong nitrating agents.[5][22] To control the reaction and achieve mono-nitration:
-
Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent, using a slight excess or an equimolar amount relative to the phenol.
-
Milder Nitrating Agents: Employing milder reagents such as metal nitrates or bismuth subnitrate can help prevent over-nitration.[11][23]
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC) and quench it once the desired mono-nitro product is formed. Lowering the reaction temperature can also help to slow down the reaction and prevent further nitration.
-
Heterogeneous Catalysts: Solid catalysts can offer better control over the reaction, often leading to higher selectivity for mono-nitration.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction conditions. | 1. Increase reaction time or temperature cautiously. 2. Use milder nitrating agents and conditions. 3. Screen different solvents, catalysts, and nitrating agents. |
| Formation of Inseparable Isomer Mixture | Poor regioselectivity of the chosen method. | 1. Switch to a more regioselective method (e.g., metal nitrate catalysis, zeolite catalysis). 2. For ortho/para mixtures, attempt separation by steam distillation or column chromatography.[4][5] |
| Reaction is too vigorous and uncontrollable | Highly reactive phenol substrate and/or harsh nitrating conditions. | 1. Dilute the reactants. 2. Add the nitrating agent slowly at a low temperature. 3. Use a less reactive nitrating agent. |
| No reaction or very slow reaction | 1. Deactivated phenol substrate. 2. Insufficiently reactive nitrating agent. 3. Inactive catalyst. | 1. Use a stronger nitrating agent or more forcing conditions (with caution). 2. For deactivated phenols, consider alternative synthetic routes. 3. Ensure the catalyst is properly activated and handled. |
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of Phenol with Different Methods
| Nitrating Agent/Catalyst | Solvent | Temp (°C) | Time (h) | o:p Ratio | Total Yield (%) | Reference |
| Dilute HNO₃ | Water | 25 | - | 1:1.3 | - | [4] |
| HNO₃ / H₂SO₄ | - | - | - | 30-40:60-50 | Low | |
| Fe(NO₃)₃·9H₂O | Acetonitrile | 90 | 12-24 | >99:1 | 65-85 | [10] |
| Cu(NO₃)₂·6H₂O (for e⁻ deficient phenols) | Acetonitrile | 90 | 24 | >99:1 | 55-68 | [10] |
| Bismuth Subnitrate / SOCl₂ | Dichloromethane | RT | 0.5 | 60:40 | 95 | |
| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Dichloromethane | RT | 0.5 | 52:48 | 94 | [17] |
| Zeolite H-beta | Dichloroethane | Reflux | 6 | 2-3:1 | 50-62 | [14] |
| CAN / NaHCO₃ | Acetonitrile | RT | 0.5 | >99:1 | 70-92 | [2] |
Experimental Protocols
Protocol 1: Regioselective ortho-Nitration using Iron(III) Nitrate [10]
-
Materials: Substituted phenol (1 mmol), Fe(NO₃)₃·9H₂O (1.1 mmol), Acetonitrile (5 mL).
-
Procedure:
-
To a solution of the phenol in acetonitrile, add iron(III) nitrate nonahydrate.
-
Stir the reaction mixture at 90 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ortho-nitrophenol.
-
Protocol 2: para-Selective Nitration via Nitrosation-Oxidation [19][20]
-
Step 1: Nitrosation
-
Materials: Phenol (1 mmol), Sodium nitrite (NaNO₂, 1.1 mmol), Dilute sulfuric acid.
-
Procedure:
-
Dissolve the phenol in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite.
-
Acidify the reaction mixture with dilute sulfuric acid.
-
Stir the reaction for a specified time until the formation of p-nitrosophenol is complete (monitor by TLC).
-
Isolate the p-nitrosophenol by filtration or extraction.
-
-
-
Step 2: Oxidation
-
Materials: p-Nitrosophenol (from Step 1), Dilute nitric acid.
-
Procedure:
-
Treat the p-nitrosophenol with dilute nitric acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the conversion to p-nitrophenol by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in phenol nitration.
Caption: Decision path for achieving ortho- or para-selectivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. youtube.com [youtube.com]
- 20. Khan Academy [khanacademy.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzyloxy (Bn) vs. Other Hydroxyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivity. For researchers, scientists, and drug development professionals, the temporary masking of reactive functional groups, such as hydroxyls, is a critical strategy to prevent undesired side reactions. This guide provides an objective comparison of the benzyloxy (benzyl, Bn) group with other widely used hydroxyl protecting groups, supported by experimental data and detailed protocols.
Core Properties and Chemical Behavior
The protection of hydroxyl groups is most commonly achieved by their conversion into ethers, esters, or acetals.[1] The benzyloxy group, an ether-type protecting group, is renowned for its robustness and unique deprotection methods. In contrast, other popular classes include silyl ethers, acetals, and esters, each with distinct characteristics.[2][3]
Ether-type protecting groups, like benzyl, are generally considered "permanent" protecting groups, designed to withstand a wide range of synthetic transformations.[3] Conversely, ester-type groups such as acetyl are more labile and often serve as "temporary" protection.[3] The electronic nature of these groups also significantly influences the reactivity of the molecule. Ether-based groups like benzyl are electron-donating, which can render the parent molecule more reactive in certain contexts, a concept often referred to as an "armed" state in carbohydrate chemistry.[3] In contrast, electron-withdrawing ester groups like acetyl create a "disarmed" state.[3]
Quantitative Comparison of Hydroxyl Protecting Groups
The stability and lability of a protecting group are critical factors in its selection. The following table summarizes the performance of the benzyloxy group against other common hydroxyl protecting groups under various conditions.
| Protecting Group | Abbreviation | Class | Stability to Acid | Stability to Base | Stability to Oxidants | Stability to Reductants | Primary Deprotection Method(s) |
| Benzyloxy | Bn | Ether | High | High | Moderate | Low (cleaved) | Hydrogenolysis (e.g., H₂, Pd/C) [4] |
| p-Methoxybenzyl | PMB | Ether | Low | High | Low (cleaved by DDQ) | Low (cleaved) | Oxidative cleavage (DDQ), Acid, Hydrogenolysis[4][5] |
| tert-Butyldimethylsilyl | TBDMS, TBS | Silyl Ether | Low | Moderate | High | High | Fluoride ions (e.g., TBAF), Acid[4] |
| Triisopropylsilyl | TIPS | Silyl Ether | Moderate | High | High | High | Fluoride ions (e.g., TBAF), Acid[4] |
| Methoxymethyl | MOM | Acetal | Low | High | High | High | Acid (e.g., HCl, TFA)[2][4] |
| Tetrahydropyranyl | THP | Acetal | Low | High | High | High | Acid (e.g., aq. AcOH, PPTS)[4] |
| Acetyl | Ac | Ester | Moderate | Low | High | High | Base (e.g., NaOMe, K₂CO₃), Acid[4] |
| Pivaloyl | Piv | Ester | High | Moderate | High | High | Strong Base, Acid, Reductants[4] |
Orthogonality of Protecting Groups
In complex syntheses, the ability to selectively deprotect one hydroxyl group in the presence of others is crucial. This strategy, known as orthogonal protection, relies on employing protecting groups that are removed under distinct and non-interfering conditions.[6] The benzyloxy group is a cornerstone of orthogonal strategies due to its unique deprotection via catalytic hydrogenolysis, a method that leaves most other protecting groups intact.[7]
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful application of protecting groups. The following are representative protocols for the protection and deprotection of a primary alcohol using a benzyloxy group.
Protection of a Primary Alcohol with Benzyl Bromide
Objective: To protect a primary hydroxyl group as a benzyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a Benzyl Ether via Hydrogenolysis
Objective: To remove the benzyl protecting group to regenerate the hydroxyl group.[6]
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
General Experimental Workflows
The selection of a protecting group strategy is a critical decision in the planning of a synthetic route. The following diagram illustrates a general workflow for the application of hydroxyl protecting groups.
Conclusion
The benzyloxy group remains a cornerstone in the repertoire of hydroxyl protecting groups for organic synthesis. Its high stability under a wide range of conditions, coupled with its unique removal by catalytic hydrogenolysis, provides a powerful tool for orthogonal protection strategies. While other protecting groups such as silyl ethers, acetals, and esters offer their own advantages in terms of lability and specific applications, the robustness and reliability of the benzyl group ensure its continued and widespread use in the synthesis of complex molecules, from pharmaceuticals to natural products. The choice of protecting group should always be made in the context of the overall synthetic plan, taking into account the stability of all functional groups present in the molecule and the reaction conditions to be employed in subsequent steps.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
A Comparative Guide to HPLC and NMR for Purity Analysis of Substituted Acetophenones
For researchers, scientists, and drug development professionals, the accurate determination of purity for substituted acetophenones is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by illustrative experimental data, to aid in method selection and implementation.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[2] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers.[3] | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap.[4] |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[5] |
| Speed | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. | Method development is often faster. Analysis time per sample can be around 10-15 minutes, though qNMR may require longer relaxation delays for accuracy.[5] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers. | Can be automated, but generally has lower throughput than HPLC.[5] |
| Non-destructive | No, the sample is consumed during the analysis. | Yes, the sample can be recovered after analysis.[5] |
| Universality | Requires chromophores for UV detection. Other detectors are available but may be less common. | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H).[6] |
Quantitative Data Summary
The following table summarizes representative validation data for the purity assessment of a model compound, 4-methoxyacetophenone, using both HPLC and qNMR. This data is illustrative and based on typical performance characteristics for these methods when analyzing small aromatic molecules.
| Validation Parameter | HPLC | qNMR |
| Purity Assay (%) | 99.5% (Area %) | 99.2% (Absolute) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0%[7] |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.0%[7] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity determination. Below are representative experimental protocols for HPLC and qNMR analysis of 4-methoxyacetophenone.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation of 4-methoxyacetophenone from its potential non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm[9] |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Mix acetonitrile and water in a 60:40 ratio. Add 0.1% phosphoric acid and sonicate for 15 minutes to degas.[8]
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of 4-methoxyacetophenone reference standard in the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
Quantitative ¹H NMR (qNMR) Protocol
qNMR provides a direct measurement of the absolute purity of a substance using a certified internal standard.
Instrumentation and Parameters:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher |
| Internal Standard | Maleic acid (certified reference material) |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Pulse Program | Standard single-pulse experiment |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons)[5] |
| Number of Scans | 16 |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-methoxyacetophenone sample and 5 mg of the maleic acid internal standard into a clean, dry NMR tube.[10]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube and gently vortex to dissolve the sample and internal standard completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed above.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved, unique signal for 4-methoxyacetophenone (e.g., the methoxy protons) and the signal for the internal standard (the olefinic protons of maleic acid). Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow and Comparison
To better understand the processes and the key decision points in selecting a method, the following diagrams illustrate the experimental workflows and a logical comparison of HPLC and qNMR.
Caption: A comparison of the experimental workflows for HPLC and qNMR purity analysis.
Caption: A decision-making framework for selecting between HPLC and qNMR.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of substituted acetophenones, each with its own distinct advantages.
HPLC is the workhorse for routine quality control , offering high sensitivity for the detection and quantification of trace impurities and suitability for high-throughput screening.[11] Its strength lies in its excellent separative power for closely related impurities.
qNMR, on the other hand, is a primary analytical method that provides a highly accurate and precise absolute purity value without the need for an analyte-specific reference standard. [2] It is also invaluable for structural confirmation and the identification of unknown impurities.
For a comprehensive characterization of substituted acetophenones, a dual approach is often the most robust strategy. Utilizing HPLC for its high sensitivity to trace impurities and qNMR for its accuracy and ability to provide an absolute purity value offers an orthogonal and confirmatory data set, ensuring the highest level of confidence in the purity assessment. This is particularly crucial in drug development and for regulatory submissions where a thorough understanding of the impurity profile is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4’-Methoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
Validating the Molecular Architecture of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical design. This guide provides a comparative analysis of analytical techniques for the structural validation of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The compound this compound, with the molecular formula C₁₅H₁₃NO₅, is a substituted acetophenone derivative.[1][2] Its structure incorporates several key functional groups: a benzyloxy group, a hydroxyl group, a nitro group, and an ethanone moiety attached to a phenyl ring.[1] The precise spatial arrangement of these groups is critical for its chemical reactivity and potential biological activity. While various analytical methods can provide structural information, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unequivocal proof of structure.[1]
The Decisive Evidence: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique offers an unparalleled level of structural detail, resolving any ambiguity that may arise from spectroscopic methods.
While a specific crystallographic report for this compound is not publicly available, the analysis of a closely related compound, 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone, demonstrates the power of this technique.[3] The crystallographic data for this analog reveals key structural parameters, as detailed in the table below.
Table 1: Representative Crystallographic Data for a Structurally Similar Compound
| Parameter | Value (for 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone)[3] | Information Provided |
| Molecular Formula | C₁₆H₁₅NO₅ | Confirms the elemental composition. |
| Crystal System | Orthorhombic | Defines the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 13.390(3) Å, b = 10.465(2) Å, c = 20.768(4) Å | Precise dimensions of the repeating unit in the crystal. |
| Bond Lengths (selected) | C-C (aromatic): ~1.39 Å, C=O: ~1.22 Å, N-O: ~1.23 Å | Exact distances between atomic nuclei. |
| Bond Angles (selected) | C-C-C (aromatic): ~120°, O=C-C: ~120° | Precise angles between chemical bonds. |
| Dihedral Angles | e.g., between the two phenyl rings | Describes the torsion or twist around a chemical bond. |
Complementary Spectroscopic Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are routinely employed for characterization and offer complementary information. The following table compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of compounds like this compound.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations | Representative Data (for analogous compounds) |
| ¹H and ¹³C NMR Spectroscopy | Provides information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. | Excellent for determining the carbon-hydrogen framework and the connectivity of atoms in solution. | Does not provide direct information on bond lengths or angles; interpretation can be complex for molecules with overlapping signals. | ¹H NMR (CDCl₃, 400 MHz), δ (ppm): Aromatic protons (7.0-8.0), Benzylic protons (~5.1), Methyl protons (~2.5).[4] ¹³C NMR (CDCl₃, 100 MHz), δ (ppm): Carbonyl carbon (~190), Aromatic carbons (110-160), Benzylic carbon (~70), Methyl carbon (~30).[4] |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Fast, non-destructive, and highly sensitive to changes in functional groups. | Provides limited information about the overall molecular structure and connectivity. | ν_max (cm⁻¹): ~3400 (O-H stretch), ~1700 (C=O stretch), ~1520 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch).[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | High sensitivity, provides exact molecular weight (High-Resolution MS), and fragmentation can give clues about the structure. | Does not provide information about the stereochemistry or the connectivity of atoms. | HRMS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₄NO₅⁺: 288.0872; found: 288.0874.[1] |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and other relevant NMR spectra (e.g., COSY, HSQC) are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural insights.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of this compound.
Caption: Comparison of information provided by different analytical techniques.
References
A Comparative Guide to the Reactivity of Nitrated Acetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-nitrated acetophenone isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document summarizes available experimental data, outlines detailed experimental protocols for key transformations, and provides a theoretical framework for interpreting the observed reactivity differences.
Introduction
Nitrated acetophenones are versatile building blocks in organic chemistry. The presence of both a nitro group and an acetyl group on the benzene ring imparts a unique reactivity to these molecules. The relative positions of these two functional groups in the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers significantly influence the electronic and steric environment of the molecule, leading to distinct behaviors in various chemical reactions. This guide will explore these differences through a comparative analysis of their reactivity in key chemical transformations, including electrophilic aromatic substitution (nitration), reduction of the nitro group, and condensation reactions.
Factors Influencing Reactivity
The reactivity of the nitrated acetophenone isomers is primarily governed by the interplay of the electronic effects of the nitro and acetyl groups, as well as steric hindrance.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group (-I, -M), deactivating the aromatic ring towards electrophilic attack and making it more susceptible to nucleophilic attack. The acetyl group is also deactivating and a meta-director. The position of the nitro group relative to the acetyl group determines the overall electron density distribution in the aromatic ring and the electrophilicity of the carbonyl carbon.
-
Steric Effects: The ortho-isomer is subject to significant steric hindrance due to the proximity of the nitro and acetyl groups. This can impede the approach of reagents to either functional group, thereby reducing reaction rates compared to the less hindered meta and para isomers.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution: Nitration of Acetophenone
The nitration of acetophenone provides a direct comparison of the formation of the different isomers. The acetyl group is a meta-director, meaning it directs incoming electrophiles to the meta position.
| Reaction | Isomer | Yield (%) | Reaction Conditions |
| Nitration of Acetophenone | meta- | 79 | Continuous Flow: Acetophenone in H₂SO₄ mixed with a nitrating mixture (HNO₃/H₂SO₄) in a 1/8" tube reactor at 5°C with a residence time of 5 minutes. |
| ortho- | ~17 | Continuous Flow: Same conditions as above. The product composition was approximately 17:81 ortho:meta. | |
| para- | - | The para isomer is generally not a significant product in the direct nitration of acetophenone due to the meta-directing effect of the acetyl group. | |
| Nitration of Acetophenone | meta- | 55-83 | Batch Process: Addition of a nitrating mixture to a solution of acetophenone in sulfuric acid at low temperatures (e.g., 0°C or below). Yields can vary depending on the specific conditions, with some modified procedures reporting up to 83%. |
Note: The yields for the continuous flow process are taken from a specific patent and represent the product distribution under those conditions. Batch process yields for the meta isomer are reported in Organic Syntheses, but a direct comparative yield for the ortho isomer under the same batch conditions is not provided.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and important transformation of nitroacetophenones. While direct comparative kinetic data for the reduction of all three isomers under identical conditions is scarce, the general trend observed for other nitroaromatic compounds, such as nitroanilines, suggests that the reactivity order is often para > meta > ortho. This can be attributed to a combination of electronic and steric factors. The para-isomer is sterically unhindered, allowing for easier access of the reducing agent to the nitro group. The ortho-isomer experiences significant steric hindrance from the adjacent acetyl group, which can impede the approach of the reducing agent.
| Reaction | Isomer | Relative Reactivity (Predicted) | Rationale |
| Reduction of Nitro Group | para- | High | The para-position offers the least steric hindrance to the nitro group, allowing for facile approach of the reducing agent. |
| meta- | Medium | The meta-position is less sterically hindered than the ortho-position. | |
| ortho- | Low | The ortho-position experiences significant steric hindrance from the adjacent acetyl group, which can hinder the interaction of the nitro group with the reducing agent or catalyst surface. |
Studies on the catalytic hydrogenation of 3-nitroacetophenone and 4-nitroacetophenone have been conducted, but under different conditions, making a direct quantitative comparison difficult. For instance, the hydrogenation of 4-nitroacetophenone has been optimized to selectively yield 4-aminoacetophenone with high selectivity (97%) using a parallel pressure reactor.[1] Similarly, the selective hydrogenation of 3-nitroacetophenone to 3-aminoacetophenone with up to 100% selectivity has been reported over a Pt/TiO₂ catalyst.[1]
Condensation Reactions (Claisen-Schmidt)
In the Claisen-Schmidt condensation, an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. The reactivity of the nitroacetophenone isomers in this reaction is influenced by the acidity of the α-protons of the acetyl group and the electrophilicity of the carbonyl carbon. The electron-withdrawing nitro group increases the acidity of the α-protons, facilitating the formation of the enolate nucleophile.
A study on the Claisen-Schmidt condensation of nitro-substituted benzaldehydes with 4-methoxyacetophenone showed that the presence of a nitro group on the benzaldehyde decreases its reactivity towards nucleophilic addition.[2] While this study does not directly compare the nitroacetophenone isomers as the ketone component, it highlights the influence of the nitro group's position. It can be inferred that the electron-withdrawing effect of the nitro group in nitroacetophenones would enhance the acidity of the α-protons, making them good substrates for this reaction. However, the same electron-withdrawing effect can decrease the nucleophilicity of the resulting enolate.
Experimental Protocols
General Protocol for the Nitration of Acetophenone (Batch Process for m-Nitroacetophenone)
This protocol is adapted from Organic Syntheses.
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add acetophenone to the cooled sulfuric acid while maintaining the temperature at or below 0°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetophenone-sulfuric acid solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture for a designated period while maintaining the low temperature.
-
Pour the reaction mixture onto crushed ice and water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain purified m-nitroacetophenone.
General Protocol for the Catalytic Hydrogenation of a Nitroacetophenone Isomer
This protocol provides a general framework for the reduction of the nitro group. Specific catalysts, solvents, and conditions will need to be optimized for each isomer.
Materials:
-
Nitroacetophenone isomer (ortho, meta, or para)
-
Catalyst (e.g., Pd/C, Pt/C, Raney Nickel)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen source (e.g., H₂ gas, Hydrazine)
-
Hydrogenation apparatus (e.g., Parr shaker, balloon hydrogenation setup)
Procedure:
-
Dissolve the nitroacetophenone isomer in the chosen solvent in a suitable reaction vessel.
-
Add the catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere at a specified temperature and pressure.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude aminoacetophenone.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Nitration of acetophenone yielding meta and ortho isomers.
Caption: Factors influencing the reactivity of nitroacetophenone isomers.
Conclusion
The reactivity of nitrated acetophenone isomers is a nuanced interplay of electronic and steric effects. The meta-isomer is the major product in the direct nitration of acetophenone, consistent with the directing effect of the acetyl group. For reactions involving the nitro group, such as reduction, the para-isomer is predicted to be the most reactive due to minimal steric hindrance, while the ortho-isomer is expected to be the least reactive. In condensation reactions, the increased acidity of the α-protons due to the electron-withdrawing nitro group makes all isomers potentially good substrates, although the nucleophilicity of the resulting enolate may be reduced.
The provided experimental protocols offer a starting point for the synthesis and transformation of these valuable isomers. Further quantitative kinetic studies are needed to provide a more detailed and direct comparison of their reactivity in a wider range of chemical transformations. Such data would be invaluable for researchers and drug development professionals in designing efficient synthetic routes and understanding structure-activity relationships.
References
A Comparative Guide to the Kinetics of Substituted Phenol Acylation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Reaction Rates and Mechanisms
The acylation of substituted phenols is a fundamental reaction in organic synthesis, crucial for the production of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the kinetics of this reaction is paramount for process optimization, catalyst development, and the rational design of novel synthetic routes. This guide provides an objective comparison of the kinetic performance of various substituted phenols in acylation reactions, supported by experimental data from peer-reviewed literature. We will delve into the influence of substituents, acylating agents, and catalysts on reaction rates, presenting quantitative data in structured tables and elucidating key mechanistic aspects through detailed diagrams.
Quantitative Comparison of Acylation Kinetics
The rate of acylation of substituted phenols is significantly influenced by the electronic nature of the substituents on the phenolic ring, the reactivity of the acylating agent, and the choice of catalyst. Below, we summarize kinetic data from studies on the O-acylation of para-substituted phenols.
Table 1: Relative Rate Constants for the O-Acylation of p-Substituted Phenols with Alkanoyl Chlorides
This table presents the relative rate constants (krel) for the O-acylation of a series of p-substituted phenols with various alkanoyl chlorides under phase-transfer catalysis (PTC) conditions. The data is referenced to the reaction of the parent phenol with acetyl chloride.
| p-Substituent (X) | Alkanoyl Chloride | Relative Rate Constant (krel) |
| H | Acetyl Chloride | 1.00 |
| CH₃ | Acetyl Chloride | 1.12 |
| C₂H₅ | Acetyl Chloride | 1.18 |
| (CH₃)₂CH | Acetyl Chloride | 1.25 |
| (CH₃)₃C | Acetyl Chloride | 1.33 |
| H | Propionyl Chloride | 1.54 |
| H | Butyryl Chloride | 1.67 |
| H | Isobutyryl Chloride | 1.35 |
| H | Pivaloyl Chloride | 0.89 |
Data extracted from a study by Hashimoto et al. under phase-transfer catalysis conditions.[1][2]
Analysis of the Data:
-
Effect of Phenol Substituents: For the acetylation of p-substituted phenols, electron-donating alkyl groups modestly increase the reaction rate. This is consistent with the nucleophilic character of the phenoxide ion in the reaction.
-
Effect of Acylating Agent: The reactivity of the alkanoyl chloride also plays a crucial role. For unsubstituted phenol, the rate of acylation generally increases with the chain length of the alkanoyl chloride (acetyl < propionyl < butyryl). However, steric hindrance, as seen with pivaloyl chloride, can significantly decrease the reaction rate.[1]
Experimental Protocols
A generalized experimental protocol for determining the kinetics of phenol acylation is outlined below. Specific modifications are often required based on the chosen catalyst and analytical method.
Generalized Protocol for Kinetic Analysis of Phenol Acylation
-
Reactant Preparation: Solutions of the substituted phenol, acylating agent, and a suitable internal standard (for chromatographic analysis) are prepared in a non-reactive, dry solvent (e.g., dichloromethane, acetonitrile).
-
Reaction Initiation: The reaction is initiated by adding the acylating agent to a thermostated solution of the phenol and, if applicable, the catalyst (e.g., a phase-transfer catalyst, a Lewis acid, or a base). In base-catalyzed reactions, the phenol is often deprotonated prior to the addition of the acylating agent.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched, typically by adding a dilute acid or base, to stop the acylation process.
-
Analysis: The concentration of the reactants and products in each quenched sample is determined using a suitable analytical technique, such as:
-
Gas-Liquid Chromatography (GLC): Allows for the separation and quantification of the phenol, acylating agent, and ester product.[1]
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of the phenoxide ion or the appearance of the phenyl ester if their UV-Vis spectra are sufficiently distinct.[3][4]
-
-
Data Analysis: The concentration data is used to determine the reaction order and calculate the rate constants. For reactions following pseudo-first-order kinetics, a plot of ln([Phenol]) versus time will be linear, and the rate constant can be determined from the slope.
Mechanistic Insights and Visualizations
The acylation of phenols can proceed through different pathways depending on the reaction conditions. O-acylation, the focus of this guide, is a nucleophilic acyl substitution reaction that is typically kinetically controlled. In contrast, C-acylation (Friedel-Crafts acylation) is thermodynamically controlled and favored in the presence of strong Lewis acids.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic studies of phenol acylation.
Influence of Substituents on Acylation Rate: A Hammett Plot Perspective
The Hammett equation provides a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents on an aromatic ring. For the acylation of substituted phenols, a Hammett plot of log(k/k₀) versus the substituent constant (σ) can reveal the sensitivity of the reaction to electronic effects. A negative slope (ρ value) indicates that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the phenoxide ion, while electron-withdrawing groups retard the reaction. For instance, a study on the reaction of horseradish peroxidase compound II with phenols yielded a Hammett rho (ρ) value of -4.6, indicating a strong dependence on electron-donating substituents.[5]
The diagram below illustrates the logical relationship between the electronic nature of the substituent and the expected reaction rate.
Concluding Remarks
The kinetic studies of the acylation of substituted phenols reveal a nuanced interplay of electronic and steric factors. Electron-donating groups on the phenol and less sterically hindered, more electrophilic acylating agents generally lead to faster reaction rates. The choice of catalyst and reaction conditions can further modulate the reaction kinetics and selectivity between O- and C-acylation. The methodologies and data presented in this guide offer a foundational understanding for researchers to compare and select appropriate conditions for their specific synthetic objectives. Further research providing a comprehensive set of absolute rate constants under standardized conditions would be invaluable for building more predictive kinetic models.
References
Comparative Bioactivity of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of chalcone derivatives synthesized from 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone and structurally similar compounds. The information collated from preclinical studies aims to facilitate further research and development of this class of compounds.
The core structure, this compound, serves as a versatile starting material for the synthesis of various derivatives, particularly chalcones. These derivatives, characterized by an α,β-unsaturated carbonyl system, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and antioxidant effects. The presence of the benzyloxy, hydroxyl, and nitro groups on one of the aromatic rings, combined with various substitutions on the other, allows for the fine-tuning of their biological properties.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of representative chalcone derivatives. It is important to note that the data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | R Group (Substitution on second aromatic ring) | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| SCH-1 | 4-Methoxy | Staphylococcus aureus | 15 | - | [1] |
| Escherichia coli | 12 | - | [1] | ||
| SCH-2 | 4-Chloro | Staphylococcus aureus | 18 | - | [1] |
| Escherichia coli | 16 | - | [1] | ||
| 3a | 2-Chloro | Bacillus subtilis | - | - | [2] |
| 3b | 4-Chloro | Bacillus subtilis | - | - | [2] |
| 3e | 4-Hydroxy | Bacillus subtilis | - | - | [2] |
| O-OH | 2-Hydroxy | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 25-50 | [3] |
| M-OH | 3-Hydroxy | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | [3] |
| P-OH | 4-Hydroxy | Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | [3] |
Note: "-" indicates data not available in the cited source.
Table 2: Antioxidant Activity of Chalcone Derivatives (DPPH Radical Scavenging Assay)
| Compound ID | R Group (Substitution on second aromatic ring) | IC50 (µg/mL) | Reference |
| 4b | 2'-Hydroxy | <25 | [4] |
| 4f | 3'-Nitro | ~45 | [4] |
| 4g | 3'-Bromo | ~35 | [4] |
| 4j | 4'-Bromo | ~30 | [4] |
| 5e | 4-Nitro (on A ring), 3-Ester (on B ring) | <2 (ascorbic acid equivalent) | [5] |
| 6e | 4-Nitro (on A ring), 3-Ester (on B ring) | <2 (ascorbic acid equivalent) | [5] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst.[6][7]
-
Reactants: this compound (or a similar acetophenone derivative) and a substituted benzaldehyde are used as the starting materials.
-
Catalyst: A solution of sodium hydroxide or potassium hydroxide in ethanol is typically used as the base catalyst.[2]
-
Procedure: The acetophenone and benzaldehyde are dissolved in a suitable solvent like ethanol. The basic catalyst is then added dropwise to the stirred solution at room temperature.[2] The reaction mixture is stirred for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up: The reaction mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.[2]
-
Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[2]
Antimicrobial Activity Assessment (Well Diffusion Method)
The well diffusion method is a common technique to evaluate the antibacterial activity of compounds.[9]
-
Preparation of Agar Plates: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Application of Test Compound: A specific concentration of the synthesized chalcone derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of compounds.[10]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test chalcone derivatives are added to the DPPH solution.[10]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the compound.
Mandatory Visualization
Synthesis of Chalcone Derivatives
The following diagram illustrates the general workflow for the synthesis of chalcone derivatives from this compound.
Caption: General workflow for the synthesis of chalcone derivatives.
Hypothetical Signaling Pathway for Anti-inflammatory Activity
Chalcones are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by chalcone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Assessing the Purity of Synthesized 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The verification of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring the reliability of research data and the safety of potential therapeutics. 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Olodaterol, a long-acting β2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Given its role, rigorous purity assessment is critical to prevent the carry-over of impurities into the final drug product.
This guide provides a comparative analysis of standard analytical techniques used to determine the purity of synthesized this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in selecting and implementing the most appropriate methods for their needs. A comprehensive purity assessment strategy typically combines chromatographic and spectroscopic methods to identify and quantify the target compound alongside any potential impurities, such as unreacted starting materials, by-products, or degradation products.[4]
General Workflow for Purity Assessment
The process of confirming the purity of a synthesized compound follows a structured path, beginning with initial qualitative checks and progressing to more sophisticated quantitative analyses. This ensures that the intermediate meets the required specifications for subsequent synthetic steps or pharmacological studies.
Caption: General workflow for the purity assessment of a synthesized organic intermediate.
Comparison of Key Analytical Techniques
A multi-faceted approach is recommended for the unambiguous determination of purity. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, Mass Spectrometry (MS) confirms molecular identity, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[5][6]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and a mobile phase.[7] | Purity (%), presence and quantity of impurities, retention time. | High resolution and sensitivity, excellent for quantification, widely applicable for non-volatile compounds.[7] | Requires a reference standard for absolute quantification, may not identify co-eluting peaks without a mass detector. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capability of MS.[8] | Molecular weight confirmation of the main peak and impurities, structural information from fragmentation.[9][10] | High selectivity and sensitivity, allows for identification of unknown impurities, confirms identity without a reference standard.[8][11] | Response factors can vary significantly between compounds, making accurate quantification more complex than HPLC-UV. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure.[12] | Unambiguous structure confirmation, identification of impurities, and quantitative analysis (qNMR).[13][14] | Provides detailed structural information, can identify and quantify impurities without a specific reference standard for each, non-destructive.[6][13] | Relatively low sensitivity compared to MS, can be complex to interpret for mixtures, requires larger sample amounts. |
Data Presentation
Illustrative Purity Data by HPLC
High-performance liquid chromatography (HPLC) is a primary method for determining the purity of chemical compounds by separating a sample into its individual components.[7] The purity is typically calculated based on the relative area of the main peak in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15.8 | 0.45 | Impurity A (e.g., Starting Material) |
| 2 | 8.91 | 3450.2 | 99.10 | This compound |
| 3 | 10.15 | 15.7 | 0.45 | Impurity B (e.g., By-product) |
| Total | 3481.7 | 100.00 |
Expected NMR Spectral Data
NMR spectroscopy is a powerful tool for structural elucidation.[14][15] Based on the structure of this compound (C₁₅H₁₃NO₅), the following characteristic signals would be expected.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenolic -OH | ~12.0 | Singlet | 1H | Hydroxyl proton (intramolecular H-bond) |
| Aromatic CH | ~8.0 | Doublet | 1H | Ar-H ortho to nitro group |
| Aromatic CH | ~7.5 - 7.3 | Multiplet | 5H | Phenyl protons of benzyl group |
| Aromatic CH | ~7.2 | Doublet | 1H | Ar-H meta to nitro group |
| Methylene -CH₂- | ~5.2 | Singlet | 2H | O-CH₂-Ph |
| Methyl -CH₃ | ~2.6 | Singlet | 3H | CO-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C=O | ~200 | Ethanone C=O |
| Aromatic C-O | ~160 | C-OBn |
| Aromatic C-OH | ~155 | C-OH |
| Aromatic C-NO₂ | ~140 | C-NO₂ |
| Aromatic C-H & C-C | ~135 - 110 | Aromatic carbons |
| Methylene -CH₂- | ~70 | O-CH₂-Ph |
| Methyl -CH₃ | ~25 | CO-CH₃ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Workflow
The following protocol is a general guideline for the purity assessment of aromatic ketones like the title compound and should be optimized for specific instrumentation and impurity profiles.[16]
Caption: A typical experimental workflow for HPLC-based purity analysis.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade), optionally with 0.1% formic acid.
-
Synthesized this compound.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.[4]
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol for Mass Spectrometry (MS) Analysis
MS is often coupled with HPLC (LC-MS) to provide mass information for each separated peak, confirming the identity of the main component and helping to elucidate the structure of impurities.[8][11]
1. Instrumentation:
-
A mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled to an HPLC system (LC-MS).[4]
-
Ion Source: Electrospray Ionization (ESI), typically in positive or negative mode.
2. Sample Preparation:
-
The sample is prepared as for HPLC analysis, often at a lower concentration (e.g., 10-100 µg/mL).[4]
3. MS Conditions:
-
Ionization Mode: ESI positive and negative modes to detect a range of possible ions.
-
Scan Range: A full scan from m/z 100-500 to detect the parent compound (MW: 287.27) and potential fragments or by-products.[11]
-
Data Acquisition: The mass spectrometer acquires data across the entire HPLC run.
4. Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the expected molecular ion (e.g., [M+H]⁺ at m/z 287.27 in positive mode or [M-H]⁻ at m/z 286.27 in negative mode).
-
Analyze the mass spectra of impurity peaks to propose their structures.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation and can be used for quantitative purity assessment (qNMR).[6][13]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS).
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
4. Data Analysis:
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the target structure.[14]
-
Signals that do not correspond to the target compound or the solvent indicate the presence of impurities. The structure and quantity of these impurities can often be determined from the NMR data.
References
- 1. This compound | 861841-94-3 | Benchchem [benchchem.com]
- 2. This compound | 861841-94-3 [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moravek.com [moravek.com]
- 8. scientistlive.com [scientistlive.com]
- 9. fiveable.me [fiveable.me]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. agilent.com [agilent.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jchps.com [jchps.com]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. auroraprosci.com [auroraprosci.com]
A Comparative Guide to Analytical Standards for Substituted Acetophenones
For researchers, scientists, and drug development professionals, the selection of high-quality analytical standards is paramount for accurate and reproducible results. This guide provides a detailed comparison of commercially available analytical standards for acetophenone, a common substituted acetophenone, and outlines the experimental protocols for their analysis.
Comparison of Acetophenone Analytical Standards
The quality and characterization of an analytical standard are critical for its intended use. Certified Reference Materials (CRMs) undergo rigorous testing and are provided with a comprehensive certificate of analysis that details their purity, uncertainty, and traceability. Below is a comparison of acetophenone standards from leading suppliers.
| Feature | Sigma-Aldrich (TraceCERT® CRM) | ChemScene | LGC Standards |
| Product Type | Certified Reference Material (CRM) | Analytical Standard | Reference Material |
| Certified Purity | 98.6% ± 0.5%[1] | 99.72% (by HPLC)[2] | Assay of neat material verified by 100% method using HPLC[1] |
| Analytical Method | Quantitative NMR (qNMR)[1] | High-Performance Liquid Chromatography (HPLC)[2] | High-Performance Liquid Chromatography (HPLC)[1] |
| Traceability | Traceable to NIST Primary Standard (Benzoic Acid)[1] | Not explicitly stated | Traceable to SI units[1] |
| Uncertainty | Expanded uncertainty provided (± 0.5%)[1] | Not explicitly stated | Expanded uncertainty provided (U = 0.32%)[1] |
| Accreditation | ISO 17034 and ISO/IEC 17025 accredited[3] | Not explicitly stated | Produced under ISO Guide 30[1] |
| Information Provided | Detailed Certificate of Analysis with data on homogeneity and stability[1] | Certificate of Analysis with purity value[2] | Comprehensive Certificate of Analysis with characterization details[4] |
Experimental Protocols
Accurate analysis of substituted acetophenones relies on robust and well-defined analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques employed for purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile technique for quantifying the purity of non-volatile and thermally stable substituted acetophenones.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the acetophenone standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength appropriate for the specific substituted acetophenone (e.g., 245 nm for acetophenone).[5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
For quantitative analysis, a calibration curve can be constructed using a certified reference material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile impurities in substituted acetophenone standards.
Methodology:
-
Sample Preparation:
-
Dilute the acetophenone standard in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
For trace analysis, a higher concentration may be used, and for highly concentrated samples, further dilution may be necessary.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantification can be performed using an internal standard or by area percent normalization, assuming a similar response factor for the impurities as the main component.
-
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of analytical procedures.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. agilent.com [agilent.com]
- 3. Cayman Reference Materials | LGC Standards [lgcstandards.com]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. app.studyraid.com [app.studyraid.com]
A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of phenols is a cornerstone of synthetic organic chemistry, providing a direct route to valuable hydroxyaryl ketones. These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst for this transformation is critical, profoundly influencing reaction efficiency, regioselectivity (ortho versus para acylation), and overall sustainability. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for specific research and development applications.
The Challenge of Phenol Acylation: C- vs. O-Acylation
Phenols are bidentate nucleophiles, meaning they can undergo acylation at two positions: on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to yield a phenyl ester.[1] O-acylation is often the kinetically favored product, while the C-acylated ketone is typically more thermodynamically stable. The catalyst and reaction conditions play a crucial role in directing the reaction towards the desired C-acylated product.[1] Strong Lewis or Brønsted acids in high concentrations tend to favor C-acylation, sometimes via an in-situ Fries rearrangement of the initially formed O-acylated ester.[1][2]
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Friedel-Crafts acylation of phenols is assessed based on several key metrics, including product yield, regioselectivity for the para or ortho isomer, reaction time, and catalyst reusability. The following table summarizes the performance of different classes of catalysts based on published experimental data. Direct comparison can be challenging due to variations in substrates, acylating agents, and reaction conditions across studies.
| Catalyst System | Phenolic Substrate | Acylating Agent | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Regioselectivity (ortho:para) | Source(s) |
| Homogeneous Lewis Acids | |||||||||
| AlCl₃ | Phenol | Acetyl Chloride | Stoichiometric | Nitrobenzene | - | 4 | Mixture | o/p mixture | |
| FeCl₃ | p-Cresol | Acetic Acid | 0.31 mmol | Solvent-free (MW) | - | 2 | 95 | Ortho-selective | [3] |
| ZnCl₂ | p-Cresol | Acetic Acid | 0.73 mmol | Solvent-free (MW) | - | 2 | 95 | Ortho-selective | [3] |
| Metal Triflates (Cu(OTf)₂) | Anisole | Benzoyl Chloride | Catalytic | [bmim][BF₄] | RT | 1 | >99 | 4:96 | |
| Heterogeneous Solid Acids | |||||||||
| H-Beta Zeolite | Anisole | Acetic Anhydride | - | - | 90 | 6 | 76 (p-MAP) | Para-selective | [4] |
| HZSM-5 | Phenol | Acetic Acid | - | Gas-phase | - | - | Constant yield over time | Ortho-selective | |
| ZSM-5-SO₃H | Phenol | Acetic Anhydride | 0.01 g | Solvent-free | RT | - | Moderate to High | - | [5] |
| TiO₂/SO₄²⁻ | 2-Nitrophenol | Acetic Anhydride | - | Cyclohexane (reflux) | - | 0.33 | Excellent | - | [6] |
| Ionic Liquids | |||||||||
| [emim]Cl-AlCl₃ | Activated/Deactivated Aromatics | - | Catalyst & Solvent | - | RT | Short | High | High | |
| Supported Chloroferrate IL | Aromatics | - | Catalyst & Solvent | Charcoal supported | - | - | - | - | [7] |
Key Observations:
-
Traditional Lewis Acids (e.g., AlCl₃): While effective, they are often required in stoichiometric amounts, leading to significant waste streams and corrosion issues. They can produce mixtures of ortho and para isomers.
-
Other Homogeneous Lewis Acids (e.g., FeCl₃, ZnCl₂): Under microwave conditions, these have been shown to be highly effective and regioselective for the ortho-acylation of substituted phenols.[3]
-
Zeolites (Solid Acids): These heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced waste.[4] The shape selectivity of the zeolite pores can be exploited to favor a specific isomer, often the para product in the case of H-Beta zeolites for anisole acylation.[4] HZSM-5 has been noted for its stability in the gas-phase acylation of phenol.
-
Other Solid Acids: Sulfated metal oxides like TiO₂/SO₄²⁻ have demonstrated high activity and efficiency, allowing for rapid reactions under mild conditions.[6]
-
Ionic Liquids: These can act as both catalysts and solvents, offering high yields and regioselectivity. Their negligible vapor pressure and potential for recyclability make them an environmentally attractive option.[7]
Reaction Mechanism and Experimental Workflow
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a Lewis acid, activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring, leading to the formation of a hydroxyaryl ketone.
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS No. 861841-94-3), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. While specific toxicological data is limited, its structural components—a nitrophenol derivative—suggest potential for toxicity and irritation. It is designated as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319). Aromatic nitro compounds may also pose risks of explosion, especially in the presence of bases like sodium hydroxide or potassium hydroxide, even in solution.[1] Therefore, this compound and any associated contaminated materials must be managed as hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles and/or a face shield.
-
Body Protection: A laboratory coat.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and general characteristics of related compounds.
| Property | Value / Information |
| Chemical Name | This compound |
| CAS Number | 861841-94-3 |
| Molecular Formula | C₁₅H₁₃NO₅ |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). |
| Hazardous Waste Status | Must be treated as hazardous waste. While not specifically listed, it may exhibit characteristics of toxicity. |
| Incompatible Materials | Strong reducing agents (hydrides, nitrides, alkali metals, sulfides), strong bases (sodium hydroxide, potassium hydroxide), strong oxidizing agents.[1] |
| Storage Recommendations | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials.[4] |
| Thermal Decomposition | Heating to decomposition may release toxic fumes of nitrogen oxides. Aromatic nitro compounds can be thermally sensitive. |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.
3.1. Waste Segregation and Collection
-
Solid Waste:
-
Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.
-
The container must be robust, chemically resistant, and have a secure, tightly-fitting lid.
-
Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads, must also be placed in the same hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, it must be collected in a designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the other contents of the container to prevent any adverse chemical reactions.
-
Do not mix with incompatible waste streams. For example, keep it separate from strong bases, strong acids, and strong reducing agents.[1]
-
3.2. Container Labeling
Properly and clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation (the date the first material was placed in the container).
-
The approximate quantity of waste.
3.3. Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should have secondary containment to prevent the spread of material in the event of a leak.
-
Ensure the storage area is away from incompatible materials.
3.4. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
3.5. Decontamination of Laboratory Equipment
-
Glassware and Equipment:
-
Thoroughly rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove all visible residues. Collect this rinsate as hazardous liquid waste.
-
Wash the rinsed equipment with a laboratory detergent (e.g., Luminox®) and hot water.
-
Perform a final rinse with deionized water.
-
Allow the equipment to air dry completely before reuse or storage.
-
-
Empty Containers:
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
References
Personal protective equipment for handling 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS No. 861841-94-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Flame-resistant lab coat, fully buttoned.[3] Full-length pants and closed-toe shoes are mandatory.[3][4] | Provides a barrier against accidental skin contact.[2] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[2] Double gloving (e.g., nitrile over butyl rubber) is recommended for extended contact.[3] | Prevents skin absorption, a primary route of exposure for nitro compounds that can cause skin irritation.[1][2] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[3] | Protects against inhalation of dust or vapors which may cause respiratory irritation.[1] |
Safe Handling and Operational Protocol
Strict adherence to the following handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Cleanup:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: First Aid and Emergency Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a suitable, sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: As this compound contains a nitro group and a benzene ring, it should be treated as a non-halogenated organic waste. Collect liquid waste containing this compound in a designated, labeled container for non-halogenated organic waste.[6] Do not mix with halogenated waste streams.[6][7]
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid chemical waste container.
-
-
Labeling and Storage:
-
Disposal:
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
